An In-depth Technical Guide to 2,2-Dimethylbicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Dimethylbicyclo[2.2.2]octane is a saturated bicyclic hydrocarbon. Its rigid, three-dimensional structure makes it an interesting scaffold f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbicyclo[2.2.2]octane is a saturated bicyclic hydrocarbon. Its rigid, three-dimensional structure makes it an interesting scaffold for applications in medicinal chemistry and materials science, where precise control of molecular geometry is crucial. This technical guide provides a comprehensive overview of its IUPAC nomenclature, chemical structure, available physicochemical data, spectroscopic characterization, and a known synthetic protocol.
IUPAC Name and Chemical Structure
The correct IUPAC name for the compound is 2,2-dimethylbicyclo[2.2.2]octane .[1] The bicyclo[2.2.2]octane core consists of a six-membered ring bridged by an ethano group. In this specific derivative, two methyl groups are attached to the same carbon atom at position 2.
A reported synthesis of 2,2-Dimethylbicyclo[2.2.2]octane involves a two-step process starting from 6,6-dimethylbicyclo[2.2.2]oct-2-en-5-one.[2]
Step 1: Wolff-Kishner Reduction of 6,6-dimethylbicyclo[2.2.2]oct-2-en-5-one
The first step is the deoxygenation of the keto group in 6,6-dimethylbicyclo[2.2.2]oct-2-en-5-one via a Wolff-Kishner reduction to yield 2,2-dimethylbicyclo[2.2.2]oct-5-ene.
Reactants: 6,6-dimethylbicyclo[2.2.2]oct-2-en-5-one, hydrazine (B178648)hydrate (B1144303), a high-boiling point solvent (e.g., diethylene glycol), and a strong base (e.g., potassium hydroxide).
Procedure Outline:
The ketone is heated with hydrazine hydrate in the high-boiling solvent to form the hydrazone intermediate.
A strong base is added, and the temperature is elevated (typically to 180-200 °C) to facilitate the reduction and elimination of nitrogen gas, yielding the corresponding alkene.
The product is then isolated through distillation or extraction.
Step 2: Hydrogenation of 2,2-dimethylbicyclo[2.2.2]oct-5-ene
The resulting alkene is then catalytically hydrogenated to afford the saturated 2,2-Dimethylbicyclo[2.2.2]octane.[2]
Reactants: 2,2-dimethylbicyclo[2.2.2]oct-5-ene, a hydrogenation catalyst (e.g., Platinum(IV) oxide - PtO₂), and a suitable solvent (e.g., ether).
Procedure Outline:
The alkene is dissolved in the solvent in a reaction vessel suitable for hydrogenation.
The catalyst is added to the solution.
The reaction mixture is subjected to a hydrogen atmosphere (typically at a controlled pressure) and agitated until the uptake of hydrogen ceases.
The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 2,2-Dimethylbicyclo[2.2.2]octane.
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of 2,2-Dimethylbicyclo[2.2.2]octane has been reported.[2] The chemical shifts provide insight into the carbon framework of the molecule.
Carbon Atom
Chemical Shift (δ, ppm)
C1
Data not available
C2
Data not available
C3
Data not available
C4
Data not available
C5
Data not available
C6
Data not available
C7
Data not available
C8
Data not available
CH₃ (at C2)
Data not available
Note: While the literature confirms the existence of the ¹³C NMR data, the specific chemical shifts were not available in the accessed resources.
Detailed experimental ¹H NMR data for 2,2-Dimethylbicyclo[2.2.2]octane, including chemical shifts and coupling constants, were not found in the surveyed literature.
Signaling Pathways and Experimental Workflows
A thorough search of the available scientific literature did not reveal any specific signaling pathways or established experimental workflows in which 2,2-Dimethylbicyclo[2.2.2]octane is a key component. Its utility is primarily as a rigid molecular scaffold in synthetic and medicinal chemistry. Therefore, a diagrammatic representation of a biological pathway or a complex experimental workflow directly involving this compound cannot be provided at this time.
The logical workflow for the preparation and characterization of this compound, based on the available data, is outlined below.
Caption: A flowchart illustrating the synthetic pathway and subsequent characterization steps for 2,2-Dimethylbicyclo[2.2.2]octane.
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dimethylbicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Dimethylbicyclo[2.2.2]octane is a saturated bicyclic hydrocarbon with a rigid cage-like structure. This unique three-dimensional arrangemen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbicyclo[2.2.2]octane is a saturated bicyclic hydrocarbon with a rigid cage-like structure. This unique three-dimensional arrangement imparts specific physical and chemical properties that are of interest in various fields of chemical research, including conformational analysis, reaction mechanism studies, and as a structural motif in medicinal chemistry. This guide provides a comprehensive overview of the known physical and chemical properties of 2,2-Dimethylbicyclo[2.2.2]octane, supported by available experimental data and methodologies.
Physical Properties
Quantitative data on the physical properties of 2,2-Dimethylbicyclo[2.2.2]octane are not widely reported in readily accessible literature. The following table summarizes the basic molecular properties and available spectral data. Further experimental determination of properties such as melting point, boiling point, and density is required for a complete profile.
Table 1: General and Spectroscopic Properties of 2,2-Dimethylbicyclo[2.2.2]octane
Spectroscopic Data
The structural rigidity of 2,2-Dimethylbicyclo[2.2.2]octane provides a well-defined framework for spectroscopic analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of 2,2-Dimethylbicyclo[2.2.2]octane has been reported by Stothers and Tan. The chemical shifts provide insight into the electronic environment of each carbon atom within the bicyclic system.
Carbon Atom
Chemical Shift (δ, ppm)
C1
32.5
C2
30.2
C3, C5
26.5
C4
24.9
C6, C7
22.8
C8, C9 (Methyl)
29.8
Table 2: ¹³C NMR Chemical Shifts of 2,2-Dimethylbicyclo[2.2.2]octane [2]
Chemical Properties and Reactivity
Detailed experimental studies on the chemical reactivity of 2,2-Dimethylbicyclo[2.2.2]octane are limited in the available literature. However, as a saturated bicyclic alkane, its reactivity is expected to be characteristic of other alkanes, primarily involving free-radical substitution reactions under harsh conditions (e.g., high temperature or UV light). The rigid bicyclic framework may influence the regioselectivity and stereoselectivity of such reactions.
Due to the steric hindrance provided by the gem-dimethyl group at the C2 position, reactions involving this center would be significantly impeded. The bridgehead carbons (C1 and C4) are generally unreactive in ionic reactions due to the strain that would be introduced in a carbocationic intermediate (Bredt's rule).
Experimental Protocols
Synthesis of 2,2-Dimethylbicyclo[2.2.2]octane
A reported synthesis of 2,2-Dimethylbicyclo[2.2.2]octane involves the Wolff-Kishner reduction of 6,6-dimethylbicyclo[2.2.2]oct-2-en-5-one, followed by hydrogenation.[2]
Step 1: Wolff-Kishner Reduction of 6,6-dimethylbicyclo[2.2.2]oct-2-en-5-one
This step removes the carbonyl group to yield the corresponding alkene.
Solvent: A high-boiling point solvent such as diethylene glycol.
Procedure:
The ketone is dissolved in the solvent.
Hydrazine hydrate and the base are added.
The mixture is heated to a high temperature (typically >180 °C) to facilitate the decomposition of the hydrazone intermediate and the evolution of nitrogen gas.
The reaction is monitored until the starting material is consumed.
The product, 2,2-dimethylbicyclo[2.2.2]oct-5-ene, is isolated by extraction and purified by distillation.
Step 2: Hydrogenation of 2,2-dimethylbicyclo[2.2.2]oct-5-ene
This step saturates the double bond to yield the final product.
Reactant: 2,2-dimethylbicyclo[2.2.2]oct-5-ene.
Catalyst: Platinum oxide (PtO₂).
Solvent: A suitable solvent such as ether.
Procedure:
The alkene is dissolved in the solvent in a reaction vessel suitable for hydrogenation.
The platinum oxide catalyst is added.
The vessel is flushed with hydrogen gas and then maintained under a hydrogen atmosphere.
The reaction mixture is agitated (e.g., by stirring or shaking) to ensure good contact between the reactants and the catalyst.
The reaction is monitored by the uptake of hydrogen.
Upon completion, the catalyst is removed by filtration.
The solvent is evaporated to yield 2,2-Dimethylbicyclo[2.2.2]octane.
Below is a DOT script representation of the synthesis workflow.
Synthesis of 2,2-Dimethylbicyclo[2.2.2]octane.
Spectroscopic Analysis Workflow
The characterization of 2,2-Dimethylbicyclo[2.2.2]octane would typically follow a standard analytical workflow.
Analytical workflow for compound characterization.
Conclusion
2,2-Dimethylbicyclo[2.2.2]octane is a molecule of interest due to its rigid, well-defined structure. While basic molecular and spectroscopic data are available, a comprehensive understanding of its physical and chemical properties is hampered by a lack of extensive experimental data in the public domain. The synthesis has been reported, providing a pathway for obtaining this compound for further study. Future research to determine its key physical constants and explore its reactivity would be valuable to the scientific community, particularly for those in the fields of physical organic chemistry and drug design.
An In-depth Technical Guide to 6-tert-butyl-2,4-dimethylphenol (CAS: 1879-09-0)
For Researchers, Scientists, and Drug Development Professionals Initial Note on CAS Number: The CAS number provided in the topic (60034-15-3) corresponds to 2,2-Dimethylbicyclo[2.2.2]octane. This technical guide focuses...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: The CAS number provided in the topic (60034-15-3) corresponds to 2,2-Dimethylbicyclo[2.2.2]octane. This technical guide focuses on 6-tert-butyl-2,4-dimethylphenol (CAS: 1879-09-0) , as the chemical name and the context of the request strongly suggest this is the compound of interest for an audience in drug development and research.
Introduction
6-tert-butyl-2,4-dimethylphenol is a sterically hindered alkylated phenol (B47542) primarily recognized for its antioxidant properties.[1] It is widely utilized as a stabilizer in various industrial applications, including fuels and plastics, to prevent oxidative degradation.[1] While its industrial applications are well-documented, its role in a biological or pharmaceutical context is less defined. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, analytical methodologies, and a summary of its known biological effects, with a focus on its potential relevance to the fields of research and drug development.
Chemical and Physical Properties
6-tert-butyl-2,4-dimethylphenol is a colorless to light yellow liquid or crystalline solid with a phenolic odor.[2][3] It is insoluble in water but soluble in organic solvents.[3][4]
A common laboratory-scale synthesis involves the following steps:
Reaction Setup: A one-liter flask is equipped with a condenser, overhead stirrer, and a gas inlet tube.
Charging the Reactor: The flask is charged with 2,4-dimethylphenol (200 g, 1.64 mol), toluene (B28343) (400 ml), and p-toluenesulfonic acid (10 g) as a catalyst.[9]
Alkylation: The solution is heated to reflux, and isobutylene gas is continuously bubbled through the mixture for approximately 14 hours.[9]
Work-up: After cooling, the reaction mixture is washed twice with water (400 ml) and then dried over anhydrous magnesium sulfate (B86663) (MgSO₄).[9]
Solvent Removal: The solvent is removed by evaporation, yielding a crude product.[9]
Experimental Protocol: Purification
The crude product is typically purified by distillation to yield a product with a purity of up to 97% as determined by Gas Chromatography (GC).[9]
Synthesis and Purification Workflow
Diagram of the synthesis and purification workflow for 6-tert-butyl-2,4-dimethylphenol.
Analytical Methods
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a common method for the analysis of 6-tert-butyl-2,4-dimethylphenol.
Experimental Protocol: GC-MS Analysis
Sample Preparation: For food or tissue samples, steam distillation followed by extraction can be employed.[10]
Instrumentation: A standard GC-MS system.
Column: A non-polar capillary column is typically used.
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[10]
Biological Activity and Signaling Pathways
The biological activity of 6-tert-butyl-2,4-dimethylphenol is not extensively studied, with most research focusing on its industrial antioxidant applications. Much of the available biological data pertains to structurally similar compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). While these findings may offer some insights, they are not directly transferable.
Antioxidant Mechanism
As a sterically hindered phenol, the primary antioxidant mechanism of 6-tert-butyl-2,4-dimethylphenol involves the donation of the hydrogen atom from its hydroxyl group to scavenge free radicals. The resulting phenoxy radical is stabilized by the steric hindrance provided by the adjacent tert-butyl and methyl groups, which prevents it from initiating further radical chain reactions.[11]
Simplified antioxidant mechanism of sterically hindered phenols.
Signaling Pathways
There is currently a lack of specific information in the scientific literature detailing the interaction of 6-tert-butyl-2,4-dimethylphenol with biological signaling pathways. Studies on the related compound, 2,4-di-tert-butylphenol, have shown that it can induce apoptosis in cancer cell lines through the modulation of p53 and caspase-7.[12][13] However, it is crucial to note that these findings cannot be directly attributed to 6-tert-butyl-2,4-dimethylphenol without dedicated research.
Toxicology
Toxicological studies on 6-tert-butyl-2,4-dimethylphenol have indicated potential for skin and eye irritation, and it may be harmful if swallowed, with the liver and kidneys being potential target organs.[2][8] A repeated-dose oral toxicity study in rats identified a No-Observed-Effect Level (NOEL) of 6 mg/kg/day.[2]
Suppliers
6-tert-butyl-2,4-dimethylphenol is available from various chemical suppliers, often marketed as an antioxidant under trade names such as Topanol A.
Supplier
Product Name/Grade
Sigma-Aldrich
6-tert-Butyl-2,4-dimethylphenol, certified reference material
Santa Cruz Biotechnology
6-tert-Butyl-2,4-xylenol
GM Chemical
2,4-Dimethyl-6-tert-butylphenol
Opulent Pharma
6-tert-Butyl-2,4-dimethylphenol
Hosea Chem
2,4-Dimethyl-6-Tert-Butyl Phenol (TOPANOL A)
Conclusion
6-tert-butyl-2,4-dimethylphenol is a well-characterized industrial antioxidant with established synthesis and purification methods. While its physicochemical properties are well-documented, there is a significant gap in the understanding of its biological activities, particularly concerning its interaction with cellular signaling pathways and its potential for therapeutic applications. The information available on related compounds suggests that this class of molecules may possess interesting biological properties, but further research is required to specifically elucidate the role of 6-tert-butyl-2,4-dimethylphenol in a biological context. For professionals in drug development, this compound may serve as a starting point for the design of novel antioxidants, but a thorough investigation of its pharmacology and toxicology is warranted.
Spectroscopic Profile of 2,2-Dimethylbicyclo[2.2.2]octane: An In-depth Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylbicyclo[2.2.2]octane, a bicyclic alkane of interest to researchers and professionals in the fields of...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylbicyclo[2.2.2]octane, a bicyclic alkane of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,2-Dimethylbicyclo[2.2.2]octane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
The ¹³C NMR spectrum of 2,2-Dimethylbicyclo[2.2.2]octane, obtained in a CDCl₃ solvent, displays distinct signals corresponding to the unique carbon environments within the molecule. The chemical shifts, as reported by Stothers and Tan (1976), are presented in Table 1.
Carbon Atom
Chemical Shift (δ, ppm)
C1
35.1
C2
31.9
C3, C5
26.5
C4
25.1
C6, C8
20.7
C7
39.5
C(CH₃)₂
28.9
Table 1: ¹³C NMR Chemical Shifts for 2,2-Dimethylbicyclo[2.2.2]octane
¹H NMR Data
At present, a detailed experimental ¹H NMR spectrum for 2,2-Dimethylbicyclo[2.2.2]octane is not publicly available in the reviewed literature. For structurally similar bicyclo[2.2.2]octane systems, the proton signals typically appear in the upfield region of the spectrum, generally between 1.0 and 2.5 ppm. The gem-dimethyl groups at the C2 position would be expected to produce a singlet, while the remaining methylene (B1212753) and bridgehead protons would exhibit more complex splitting patterns due to spin-spin coupling.
Infrared (IR) Spectroscopy
Vibrational Mode
Expected Absorption Range (cm⁻¹)
C-H Stretch (sp³ C-H)
2850-3000
CH₂ Bend (Scissoring)
~1465
CH₃ Bend (Asymmetric)
~1450
CH₃ Bend (Symmetric)
~1375
Table 2: Predicted Infrared Absorption Frequencies for 2,2-Dimethylbicyclo[2.2.2]octane
Mass Spectrometry (MS)
Detailed mass spectral data for 2,2-Dimethylbicyclo[2.2.2]octane, including a full fragmentation pattern, is not currently available in the public domain. As a saturated hydrocarbon, the molecular ion peak (M⁺) would be expected at m/z 138, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups and successive fragmentation of the bicyclic ring structure.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR data presented was obtained using a Varian XL-100-15 spectrometer operating in the Fourier transform mode. The sample was dissolved in deuterochloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard. Proton noise decoupling was employed to simplify the spectrum. For distinguishing between carbon types (CH₃, CH₂, CH, and C), off-resonance decoupled spectra were recorded.
Infrared (IR) Spectroscopy
For a solid sample such as 2,2-Dimethylbicyclo[2.2.2]octane, a suitable method for obtaining an IR spectrum would be the KBr pellet technique. A small amount of the finely ground solid sample is intimately mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a transparent pellet, which is subsequently placed in the sample holder of an FTIR spectrometer for analysis.
Mass Spectrometry (MS)
For a volatile compound like 2,2-Dimethylbicyclo[2.2.2]octane, gas chromatography-mass spectrometry (GC-MS) is the preferred method of analysis. The sample would be introduced into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,2-Dimethylbicyclo[2.2.2]octane.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis.
Foundational
Conformational Analysis of 2,2-Dimethylbicyclo[2.2.2]octane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the conformational analysis of 2,2-dimethylbicyclo[2.2.2]octane, a substituted bicyclic alk...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the conformational analysis of 2,2-dimethylbicyclo[2.2.2]octane, a substituted bicyclic alkane. The rigid bicyclo[2.2.2]octane framework serves as a valuable scaffold in medicinal chemistry and materials science, and understanding the conformational implications of substitution is critical for the rational design of novel molecules. This document summarizes key structural and energetic data, outlines relevant experimental and computational methodologies, and provides visualizations of the core concepts. The information presented is intended to be a comprehensive resource for researchers working with this and related bicyclic systems.
Introduction
Bicyclo[2.2.2]octane and its derivatives are a class of bridged bicyclic organic compounds that have garnered significant interest due to their rigid, well-defined three-dimensional structures. This inherent rigidity makes them attractive as scaffolds in drug design, as they can hold pharmacophoric elements in precise spatial orientations, potentially leading to increased potency and selectivity. The introduction of substituents onto the bicyclo[2.2.2]octane core can, however, introduce conformational complexities that must be thoroughly understood.
This guide focuses on the conformational analysis of 2,2-dimethylbicyclo[2.2.2]octane (CAS No: 60034-15-3, Molecular Formula: C₁₀H₁₈). The presence of a gem-dimethyl group at the C2 position introduces steric interactions that influence the overall geometry and energetics of the molecule. A comprehensive understanding of these effects is essential for predicting the behavior of this structural motif in larger, more complex molecules.
Molecular Structure and Conformations
The bicyclo[2.2.2]octane skeleton is composed of three fused six-membered rings in a boat-like conformation. In its unsubstituted form, the molecule can exhibit a twisting motion around the C1-C4 axis. The ground state conformation of bicyclo[2.2.2]octane is of D₃ symmetry, but it can undergo a twisting motion to a D₃h transition state.
The Effect of Gem-Dimethyl Substitution
The introduction of a gem-dimethyl group at the C2 position has several important conformational consequences:
Increased Steric Strain: The two methyl groups introduce steric strain due to their proximity to each other and to the adjacent methylene (B1212753) bridge. This can lead to slight distortions in the bicyclic framework to alleviate these unfavorable interactions.
Rotational Barrier of the Methyl Groups: The rotation of the methyl groups around the C2-C(methyl) bonds is not free and is hindered by interactions with the rest of the molecule. The energy barrier for this rotation is a key parameter in the overall conformational dynamics.
Influence on Ring Geometry: The steric bulk of the gem-dimethyl group can influence the bond lengths and angles of the bicyclic core compared to the unsubstituted parent compound.
Quantitative Conformational Data
A comprehensive search of the scientific literature did not yield a dedicated study with a complete set of experimentally determined or computationally calculated structural parameters specifically for 2,2-dimethylbicyclo[2.2.2]octane. However, data for the parent bicyclo[2.2.2]octane and related derivatives provide a strong basis for understanding its conformation.
Structural Parameters of Bicyclo[2.2.2]octane (Parent Compound)
Gas-phase electron diffraction studies of the parent bicyclo[2.2.2]octane have provided the following structural parameters, which serve as a baseline for understanding the geometry of its derivatives.
Spectroscopic Data for 2,2-Dimethylbicyclo[2.2.2]octane
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of carbon atoms within a molecule. The chemical shifts are highly sensitive to the local geometry and electronic structure.
Carbon Atom
Chemical Shift (δ, ppm)
C1
33.1
C2
33.6
C3, C5
26.5
C4
24.9
C6, C8
26.5
C7
26.5
CH₃
29.5
Note: The assignments are based on the data presented by Stothers and Tan (1976) and general principles of ¹³C NMR spectroscopy.
Experimental and Computational Protocols
A thorough conformational analysis of 2,2-dimethylbicyclo[2.2.2]octane would typically involve a combination of experimental techniques and computational modeling.
Experimental Methodologies
Synthesis: The synthesis of 2,2-dimethylbicyclo[2.2.2]octane can be achieved through various synthetic routes, often involving a Diels-Alder reaction to construct the bicyclic core, followed by appropriate functional group manipulations to introduce the gem-dimethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical structure and symmetry of the molecule.
Dynamic NMR (DNMR): By recording NMR spectra at various temperatures, it is possible to study dynamic processes such as methyl group rotation. The coalescence temperature of signals corresponding to the non-equivalent methyl protons (if observable at low temperatures) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides highly accurate and detailed information about the solid-state conformation, including bond lengths, bond angles, and dihedral angles.
Gas-Phase Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state. It provides average bond lengths and angles.
Computational Modeling
Molecular Mechanics (MM): Force field methods (e.g., MMFF94, AMBER) can be used to perform a conformational search to identify low-energy conformers and to estimate the strain energy of the molecule.
Quantum Mechanics (QM):
Density Functional Theory (DFT): DFT calculations (e.g., using B3LYP functional with a suitable basis set like 6-31G* or larger) can provide more accurate geometries, energies, and spectroscopic properties (e.g., NMR chemical shifts).
Ab initio methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for even more accurate energy calculations, particularly for determining rotational barriers.
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the conformational analysis of 2,2-dimethylbicyclo[2.2.2]octane.
Experimental workflow for conformational analysis.
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2,2-dimethylbicyclo[2.2.2]octane, a bridged bicyclic alkane wit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2,2-dimethylbicyclo[2.2.2]octane, a bridged bicyclic alkane with applications in medicinal chemistry and materials science. The primary focus is on a well-established pathway commencing from the readily available starting material, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and reaction mechanisms.
Introduction
The bicyclo[2.2.2]octane framework is a rigid and sterically defined scaffold that has garnered significant interest in drug design and development. The introduction of gem-dimethyl substitution at the C2 position, yielding 2,2-dimethylbicyclo[2.2.2]octane, further enhances its lipophilicity and conformational rigidity, making it an attractive building block for novel therapeutic agents. This guide outlines a robust and reproducible synthetic strategy for the preparation of this target molecule.
Overall Synthetic Strategy
The most common and efficient synthesis of 2,2-dimethylbicyclo[2.2.2]octane proceeds through a multi-step sequence starting from dimedone. The overall workflow can be summarized as follows:
Caption: Overall synthetic workflow for 2,2-dimethylbicyclo[2.2.2]octane.
Experimental Protocols and Data
This section provides detailed experimental procedures for each key transformation in the synthesis of 2,2-dimethylbicyclo[2.2.2]octane. Quantitative data, where available in the literature, is summarized in the accompanying tables.
Step 1: Synthesis of 5,5-Dimethylcyclohex-2-enone
The initial step involves the conversion of dimedone to 5,5-dimethylcyclohex-2-enone. This transformation is typically achieved via a two-step sequence involving the formation of an enol ether followed by reduction.
Experimental Protocol:
Enol Ether Formation: To a solution of 5,5-dimethylcyclohexane-1,3-dione (1 equivalent) in a suitable solvent such as toluene (B28343), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Add an alcohol (e.g., isobutanol, 1.2 equivalents) and heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude enol ether.
Reduction: The crude enol ether is dissolved in an anhydrous solvent (e.g., diethyl ether) and cooled in an ice bath. A reducing agent, such as lithium aluminum hydride (LiAlH₄, 0.5 equivalents), is added portion-wise. The reaction is stirred at room temperature for several hours. Upon completion, the reaction is carefully quenched with water and 15% NaOH solution. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to give 5,5-dimethylcyclohex-2-enone, which can be purified by vacuum distillation.
Step 2: Robinson Annulation for the Synthesis of 2,2-Dimethylbicyclo[2.2.2]octan-2-one
This crucial step involves a tandem Michael addition and intramolecular aldol condensation, collectively known as the Robinson annulation. The enolate of 5,5-dimethylcyclohex-2-enone reacts with methyl vinyl ketone to form a diketone intermediate, which then undergoes an intramolecular cyclization to furnish the bicyclic ketone.
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
A solution of 5,5-dimethylcyclohex-2-enone (1 equivalent) in anhydrous THF is added slowly to the LDA solution at -78 °C.
After stirring for 1 hour, methyl vinyl ketone (1.2 equivalents) is added dropwise.
The reaction mixture is allowed to warm to room temperature and stirred overnight.
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is then treated with a base (e.g., potassium hydroxide (B78521) in methanol) and heated to reflux to facilitate the intramolecular aldol condensation.
After cooling, the mixture is neutralized, and the product is extracted, dried, and purified by column chromatography or recrystallization to yield 2,2-dimethylbicyclo[2.2.2]octan-2-one.
Step 2: Robinson Annulation
Reactants
Reagents
Conditions
Yield
Reference
Michael Addition & Aldol Condensation
5,5-Dimethylcyclohex-2-enone, Methyl Vinyl Ketone
1. LDA, THF, -78 °C to RT2. KOH, MeOH, reflux
Two-step, one-pot
Not specifically reported for this substrate, but analogous reactions give moderate to good yields.
Step 3: Reduction of 2,2-Dimethylbicyclo[2.2.2]octan-2-one
The final step is the deoxygenation of the ketone to the corresponding alkane. Two common methods for this transformation are the Wolff-Kishner reduction (basic conditions) and the Clemmensen reduction (acidic conditions). The choice of method depends on the presence of other functional groups in the molecule.
This method is suitable for substrates that are stable to strong bases.
Caption: Key components of the Wolff-Kishner reduction.
Experimental Protocol:
To a flask containing 2,2-dimethylbicyclo[2.2.2]octan-2-one (1 equivalent) and diethylene glycol, add hydrazine hydrate (B1144303) (4-5 equivalents) and potassium hydroxide pellets (4-5 equivalents).
The mixture is heated to reflux for 2-3 hours.
The condenser is then removed to allow for the distillation of water and excess hydrazine.
Once the temperature of the reaction mixture reaches approximately 200 °C, the condenser is replaced, and the mixture is refluxed for an additional 4-6 hours.
After cooling, the reaction mixture is diluted with water and extracted with a nonpolar solvent (e.g., pentane (B18724) or hexane).
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation.
The resulting 2,2-dimethylbicyclo[2.2.2]octane can be further purified by sublimation or distillation.
This method is performed under strongly acidic conditions.
Experimental Protocol:
Zinc amalgam is prepared by stirring zinc granules with a dilute solution of mercuric chloride for a few minutes, followed by decanting the aqueous solution and washing the amalgam with water.
The zinc amalgam is added to a flask containing concentrated hydrochloric acid.
A solution of 2,2-dimethylbicyclo[2.2.2]octan-2-one (1 equivalent) in a co-solvent such as toluene is added to the stirred mixture.
The reaction mixture is heated to reflux for several hours, with periodic additions of concentrated hydrochloric acid to maintain the acidic conditions.
After completion, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
The solvent is removed under reduced pressure, and the product is purified by distillation or sublimation.
The synthesis of 2,2-dimethylbicyclo[2.2.2]octane can be reliably achieved through a well-defined synthetic sequence starting from dimedone. The key transformations, including enone formation, Robinson annulation, and ketone reduction, are robust and generally provide good yields. This technical guide provides researchers and drug development professionals with the necessary information to synthesize this valuable molecular scaffold for further investigation and application in their respective fields. Careful execution of the described protocols and purification techniques is essential for obtaining the target compound in high purity.
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Bicyclo[2.2.2]octane Derivatives
For decades, the rigid, three-dimensional framework of the bicyclo[2.2.2]octane core has captivated chemists and pharmacologists alike. Its unique conformational constraints and synthetic accessibility have established i...
Author: BenchChem Technical Support Team. Date: December 2025
For decades, the rigid, three-dimensional framework of the bicyclo[2.2.2]octane core has captivated chemists and pharmacologists alike. Its unique conformational constraints and synthetic accessibility have established it as a privileged scaffold in the design of novel therapeutics and advanced materials. This technical guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding applications of bicyclo[2.2.2]octane derivatives, tailored for researchers, scientists, and drug development professionals.
A Serendipitous Discovery: The Dawn of Bicyclic Chemistry
The history of bicyclo[2.2.2]octane is intrinsically linked to the groundbreaking work of Otto Diels and Kurt Alder. In 1928, their pioneering research on the reaction between a conjugated diene and an alkene, now famously known as the Diels-Alder reaction, led to the first synthesis of the bicyclo[2.2.2]octene framework.[1] Their seminal paper, published in "Justus Liebigs Annalen der Chemie," detailed the cycloaddition of 1,3-cyclohexadiene (B119728) with maleic anhydride, laying the foundation for the entire field of bicyclic chemistry.[1] This Nobel Prize-winning discovery provided a remarkably efficient and stereocontrolled method for constructing these complex three-dimensional structures.
The Synthetic Cornerstone: The Diels-Alder Reaction and Beyond
The Diels-Alder reaction remains the most prominent and versatile method for synthesizing the bicyclo[2.2.2]octane core. This [4+2] cycloaddition offers high atom economy and predictable stereochemical outcomes. The choice of the diene, typically a 1,3-cyclohexadiene derivative, and the dienophile, an electron-deficient alkene or alkyne, dictates the substitution pattern of the resulting bicyclic structure. While thermal conditions can be employed, the use of Lewis acid catalysis has been shown to significantly accelerate the reaction and improve its selectivity.
Beyond the foundational Diels-Alder reaction, a diverse array of synthetic methodologies has been developed to access a wide range of functionalized bicyclo[2.2.2]octane derivatives. These include intramolecular variants of the Diels-Alder reaction, as well as other cycloaddition strategies and ring-closing metathesis.
Physicochemical Properties and Their Impact on Drug Design
The bicyclo[2.2.2]octane scaffold imparts a unique set of physicochemical properties to molecules, making it an attractive component in drug design. Its rigid structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of this saturated, three-dimensional motif can improve metabolic stability and aqueous solubility compared to flat, aromatic systems. The lipophilic nature of the bicyclic core is also thought to enhance binding to hydrophobic pockets within enzymes and receptors.
Below is a table summarizing key physicochemical properties of the parent bicyclo[2.2.2]octane and a representative derivative.
Property
Bicyclo[2.2.2]octane
Bicyclo[2.2.2]octan-2-ol
Molecular Formula
C₈H₁₄
C₈H₁₄O
Molecular Weight
110.20 g/mol
126.20 g/mol
Melting Point
168-170 °C
211-213 °C
Boiling Point
169 °C
---
LogP
~2.5
~1.8
Solubility
Soluble in organic solvents, insoluble in water.
Soluble in organic solvents, slightly soluble in water.
Therapeutic Applications: A Scaffold for Diverse Biological Activity
The versatility of the bicyclo[2.2.2]octane core has led to its exploration in a wide range of therapeutic areas. The rigid framework serves as an excellent starting point for the development of potent and selective inhibitors of various biological targets.
Anti-inflammatory Agents: Targeting COX-2
Derivatives of bicyclo[2.2.2]octane have shown significant promise as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The rigid scaffold allows for optimal positioning of functional groups within the COX-2 active site.
Table 1: COX-2 and COX-1 Inhibition by Bicyclic Derivatives [2]
Compound ID
Target
Activity (IC₅₀)
Selectivity Index (COX-1/COX-2)
1
COX-2
1.6 nM
156.25
COX-1
250 nM
2
COX-2
0.6 nM
383.33
COX-1
230 nM
Antiviral Activity: Combating SARS-CoV-2 and Influenza
The bicyclo[2.2.2]octene scaffold has emerged as a promising framework for the development of antiviral agents. Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[3]
Table 2: SARS-CoV-2 3CLpro Inhibition by Fused Bicyclo[2.2.2]octene Derivatives [3]
Compound ID
Target
Activity (IC₅₀)
11a
SARS-CoV-2 3CLpro
102.2 µM
Anticancer Potential: Paclitaxel Mimetics and VEGFR Inhibitors
The rigid nature of the bicyclo[2.2.2]octane core has been exploited in the design of anticancer agents. Spiro-bicyclo[2.2.2]octane derivatives have been synthesized as mimetics of the potent anticancer drug paclitaxel.[4] Additionally, various bicyclic derivatives have been investigated for their ability to interact with and modulate the activity of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key players in tumor angiogenesis.[5]
Antiprotozoal and Other Activities
The therapeutic potential of bicyclo[2.2.2]octane derivatives extends to the treatment of infectious diseases. Certain bicyclo[2.2.2]octan-2-imines and their derivatives have demonstrated promising antiprotozoal activity against the causative agents of malaria (Plasmodium falciparum) and sleeping sickness (Trypanosoma brucei rhodesiense).[6]
Table 3: Antiprotozoal Activity of Bicyclo[2.2.2]octane Derivatives [6]
Compound Type
Target Organism
Activity (IC₅₀)
4'-phenylthiosemicarbazones
T. b. rhodesiense
< 0.3 µM
4'-phenylthiosemicarbazones
P. falciparum
0.23 - 0.72 µM
Bicyclooctanone oximes
P. falciparum
0.08 - 0.15 µM
Furthermore, bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of bicyclo[2.2.2]octane derivatives.
General Protocol for Diels-Alder Synthesis of a Bicyclo[2.2.2]octene Derivative
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
To a solution of the dienophile (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add the diene (1.5-2.0 eq).
If using a Lewis acid catalyst, add it portion-wise to the reaction mixture at 0 °C.
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Protocol for In Vitro COX-2 Inhibition Assay
Materials:
Recombinant human COX-2 enzyme
Arachidonic acid (substrate)
Test compounds (bicyclo[2.2.2]octane derivatives) dissolved in DMSO
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
Prostaglandin E₂ (PGE₂) standard
PGE₂ EIA kit
Procedure:
Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or vehicle (DMSO) in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
Initiate the enzymatic reaction by adding arachidonic acid.
Incubate the reaction mixture at 37 °C for a defined period (e.g., 10 minutes).
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
Measure the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
Calculate the percent inhibition for each compound concentration.
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Science: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the study of bicyclo[2.2.2]octane derivatives.
An In-depth Technical Guide to the Molecular Modeling of 2,2-Dimethylbicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular modeling of 2,2-Dimethylbicyclo[2.2.2]octane, a rigid bicyclic alkane. Due to its co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular modeling of 2,2-Dimethylbicyclo[2.2.2]octane, a rigid bicyclic alkane. Due to its constrained conformational flexibility, this molecule and its derivatives serve as important scaffolds in medicinal chemistry and materials science. Understanding its structural and energetic properties through computational methods is crucial for the rational design of novel molecules with desired biological activities and physical properties.
This document outlines the key computational and experimental methodologies for studying 2,2-Dimethylbicyclo[2.2.2]octane, presenting quantitative data in a structured format and visualizing the workflows involved.
Molecular Structure and Conformational Analysis
2,2-Dimethylbicyclo[2.2.2]octane possesses a highly symmetric and rigid carbon skeleton. The primary conformational flexibility arises from the twisting motion of the three ethano bridges around the C1-C4 axis. The presence of the gem-dimethyl group at the C2 position introduces steric strain that influences the molecule's geometry and energy landscape.
Molecular mechanics and quantum mechanics calculations are essential tools for exploring the conformational space and determining the geometric parameters of 2,2-Dimethylbicyclo[2.2.2]octane.
Table 1: Calculated Geometric Parameters for 2,2-Dimethylbicyclo[2.2.2]octane (Illustrative)
Parameter
Value (Å or °)
Method
Bond Lengths
C1-C2
1.55
DFT (B3LYP/6-31G)
C2-C3
1.54
DFT (B3LYP/6-31G)
C1-C6
1.54
DFT (B3LYP/6-31G)
C-H (average)
1.10
DFT (B3LYP/6-31G)
C2-C(CH3)
1.54
DFT (B3LYP/6-31G)
Bond Angles
C1-C2-C3
109.8
DFT (B3LYP/6-31G)
C1-C7-C8
109.5
DFT (B3LYP/6-31G)
H-C-H (average)
109.5
DFT (B3LYP/6-31G)
C-C-C (bridgehead)
109.2
DFT (B3LYP/6-31G)
Dihedral Angles
C6-C1-C2-C3
0.0 (eclipsed)
DFT (B3LYP/6-31G)
C7-C1-C2-C3
120.0
DFT (B3LYP/6-31G*)
Note: The values presented in this table are illustrative and representative of those expected from DFT calculations. Specific values may vary depending on the level of theory and basis set employed.
The bicyclo[2.2.2]octane skeleton is known to undergo a twisting motion to alleviate steric strain. The fully eclipsed conformation represents a transition state between two twisted, lower-energy conformers.
Computational Protocols
A multi-faceted approach involving both molecular mechanics and quantum mechanics is typically employed for the comprehensive modeling of 2,2-Dimethylbicyclo[2.2.2]octane.
Molecular mechanics provides a rapid method for exploring the conformational landscape and obtaining initial geometries.
Protocol for MM Calculations:
Structure Building: Construct the 3D structure of 2,2-Dimethylbicyclo[2.2.2]octane using a molecular modeling software package.
Force Field Selection: Choose a suitable force field, such as MMFF94 or OPLS, which are well-parameterized for alkanes.
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
Energy Minimization: Subject each identified conformer to energy minimization to obtain the nearest local minimum. The resulting steric energies can be used to compare the relative stabilities of different conformations.
Density Functional Theory (DFT) is a widely used quantum mechanical method for obtaining accurate geometric and energetic information.
Protocol for DFT Calculations:
Initial Geometry: Use the lowest energy conformer from the molecular mechanics calculations as the starting geometry.
Method and Basis Set Selection: Select a DFT functional and basis set appropriate for hydrocarbon systems, such as B3LYP with the 6-31G* basis set.[1]
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure on the potential energy surface.[2]
Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy.
Property Calculations: Calculate electronic properties such as molecular orbitals and partial charges. NMR chemical shifts can also be calculated using methods like GIAO.[3]
Computational workflow for molecular modeling.
Experimental Protocols
Experimental data is crucial for validating the results of molecular modeling. The synthesis and spectroscopic characterization of 2,2-Dimethylbicyclo[2.2.2]octane provide this essential benchmark.
A common route to the bicyclo[2.2.2]octane core is through a Diels-Alder reaction. The synthesis of the 2,2-dimethyl derivative can be adapted from established procedures for related compounds.
Protocol:
Diels-Alder Reaction: React a suitable diene, such as a 1,3-cyclohexadiene (B119728) derivative, with a dienophile that allows for the introduction of the gem-dimethyl group. A potential route involves the reaction of a ketene (B1206846)acetal (B89532) with a cyclohexadienone.
Reduction: The resulting bicyclic ketone is then subjected to a Wolff-Kishner or Clemmensen reduction to remove the carbonyl group, yielding the parent alkane.
Purification: The final product is purified by column chromatography or distillation.
General synthetic workflow.
NMR spectroscopy is a powerful tool for the structural elucidation of 2,2-Dimethylbicyclo[2.2.2]octane and for comparing experimental data with computationally predicted chemical shifts.
Table 3: Experimental ¹³C NMR Chemical Shifts
Carbon Atom
Chemical Shift (ppm)
C1
30.5
C2
34.0
C3
26.5
C4
24.5
C5, C8
26.5
C6, C7
24.5
CH₃
29.0
Source: Adapted from publicly available spectral data.[4]
Protocol for NMR Spectroscopy:
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Spectral Analysis: Assign the peaks in the spectra to the corresponding atoms in the molecule, aided by 2D NMR techniques such as COSY and HSQC.
Force Field Parameterization
For molecular dynamics simulations of systems containing the 2,2-Dimethylbicyclo[2.2.2]octane moiety, the development of accurate force field parameters is essential.
Protocol for Force Field Parameterization:
Quantum Mechanical Calculations: Perform high-level QM calculations (e.g., MP2 or CCSD(T)) to obtain reference data, including optimized geometries, vibrational frequencies, and torsional energy profiles.
Parameter Fitting: Fit the force field parameters (bond lengths, bond angles, dihedral angles, and non-bonded terms) to reproduce the QM reference data. This is often an iterative process.[5]
Validation: Validate the new parameters by running molecular dynamics simulations and comparing calculated properties (e.g., density, heat of vaporization) with experimental data, if available.
Force field parameterization workflow.
Conclusion
The molecular modeling of 2,2-Dimethylbicyclo[2.2.2]octane, through a combination of molecular mechanics, quantum mechanics, and experimental validation, provides a deep understanding of its structural and energetic properties. This knowledge is invaluable for the design and development of new chemical entities in the fields of medicinal chemistry and materials science, where the rigid bicyclo[2.2.2]octane scaffold can be utilized to control molecular conformation and pre-organize functional groups for optimal interactions. The protocols and data presented in this guide offer a robust framework for the computational and experimental investigation of this important molecule.
The Ascendancy of Rigid Scaffolds: A Technical Guide to the Applications of Bicyclic Alkanes
For Immediate Release This technical guide provides an in-depth exploration of the burgeoning field of rigid bicyclic alkanes and their transformative impact on drug discovery and materials science. Addressed to research...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth exploration of the burgeoning field of rigid bicyclic alkanes and their transformative impact on drug discovery and materials science. Addressed to researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental validation, and future potential of these unique chemical motifs. The strategic incorporation of rigid, three-dimensional bicyclic scaffolds—such as adamantane (B196018), bicyclo[1.1.1]pentane (BCP), cubane (B1203433), and norbornane—is emerging as a powerful strategy to overcome long-standing challenges in medicinal chemistry and to engineer novel materials with tailored properties.
Executive Summary
Rigid bicyclic alkanes are increasingly utilized as bioisosteres for common aromatic moieties, particularly para-substituted phenyl rings, in drug candidates. This substitution has been demonstrated to significantly enhance key physicochemical properties, including aqueous solubility and metabolic stability, while reducing non-specific protein binding. These improvements can lead to more favorable pharmacokinetic profiles and, ultimately, more effective and safer therapeutics. Beyond medicinal chemistry, the inherent strain and well-defined geometries of these molecules are being harnessed in materials science to create advanced polymers and high-energy materials. This guide will provide a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Medicinal Chemistry: Rigid Scaffolds as Bioisosteres
The concept of bioisosterism, the replacement of a functional group with another that retains the desired biological activity, is a cornerstone of modern drug design. Rigid bicyclic alkanes have emerged as superior non-classical bioisosteres for aromatic rings, offering a three-dimensional alternative to "flatland" aromatic systems.[1]
Physicochemical Property Enhancement
The replacement of a planar, aromatic ring with a saturated, rigid bicyclic scaffold can profoundly and beneficially alter a molecule's properties. Key improvements are often observed in solubility and metabolic stability.
Table 1: Comparative Physicochemical Properties of Phenyl Bioisosteres
Parent Compound (Phenyl-containing)
Bicyclic Alkane Analogue
Change in Aqueous Solubility
Change in Metabolic Stability (Intrinsic Clearance, CLint)
Reference
Lumacaftor
Cuba-Lumacaftor
Improved, pH-independent
6.98 µL/min/10⁶ cells (analogue) vs. 11.96 µL/min/10⁶ cells (parent)
Adamantane, a tricyclic alkane with a diamondoid structure, has a rich history in medicinal chemistry. Its derivatives were among the first antiviral drugs.[9] The rigid, lipophilic nature of the adamantane cage allows it to effectively interact with biological targets.
Antiviral Activity:Amantadine (B194251) and rimantadine, both adamantane derivatives, are known for their inhibitory activity against the M2 proton ion channel of the influenza A virus, preventing viral uncoating.[10][11]
BCP has gained significant traction as a bioisostere for the para-substituted phenyl ring.[6] Its linear geometry and similar size allow it to mimic the spatial arrangement of substituents, while its saturated nature often leads to improved solubility and metabolic stability.[7]
Cubane, with its unique cubic geometry, serves as an excellent geometric mimic for a benzene (B151609) ring.[12] The spatial arrangement of substituents on the cubane core can be precisely controlled, offering opportunities for novel pharmacophore designs.[3]
This bicyclic system has also been explored as a phenyl ring bioisostere. While it can offer improvements in some properties, its larger size compared to BCP can sometimes lead to decreased solubility.[4][8]
Materials Science Applications
The unique structural features of rigid bicyclic alkanes also lend themselves to applications in materials science.
High-Energy Materials
The inherent ring strain in some bicyclic alkanes, particularly cubane, makes their nitrated derivatives potent energetic materials. Heptanitrocubane, for instance, is a powerful explosive with a high density and detonation velocity.[11][13]
Norbornene and its derivatives are important monomers in ring-opening metathesis polymerization (ROMP). The resulting polynorbornenes can exhibit high thermal stability and desirable optical properties, making them suitable for a range of applications.[15][16]
Experimental Protocols
Synthesis of 1-Adamantylamine Hydrochloride
This protocol describes the synthesis of the antiviral drug amantadine hydrochloride from 1-bromoadamantane (B121549).[10][17]
Formylation: In a round-bottom flask, dissolve 1-bromoadamantane in formamide. Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath. After the addition is complete, heat the reaction mixture to 85°C for 5.5 hours.
Hydrolysis: After cooling, pour the reaction mixture into ice-water. Extract the aqueous layer with dichloromethane. The aqueous layer, containing the N-(1-adamantyl)-formamide, is then treated with a 19.46% aqueous solution of hydrochloric acid.
Reflux: Heat the mixture to reflux for 1 hour. Monitor the disappearance of the formamide intermediate by TLC.
Extraction and Isolation: After the reaction is complete, cool the mixture and extract with dichloromethane to remove any unreacted starting material. The aqueous layer is then concentrated under reduced pressure to yield 1-adamantylamine hydrochloride as a white solid.
Synthesis of Dimethyl 1,4-Cubanedicarboxylate
This protocol outlines a laboratory-scale synthesis of a key cubane building block.[18][19][20]
Ketalization: A solution of cyclopentanone and ethylene glycol in benzene with a catalytic amount of Dowex® resin is heated at reflux under a Dean-Stark apparatus for 30 hours to yield 1,4-dioxaspiro[4.4]nonane.
Bromination: The ketal is dissolved in anhydrous 1,4-dioxane and bromine is added dropwise at 10-15°C. The mixture is stirred for 20 hours at room temperature.
Dimerization and Cycloaddition: The crude brominated product is subjected to dehydrobromination and spontaneous Diels-Alder dimerization. This is followed by a photochemical [2+2] cycloaddition.
Rearrangement and Esterification: The resulting caged intermediate undergoes a Favorskii-like ring contraction upon treatment with aqueous potassium hydroxide. The resulting diacid is then esterified by refluxing in methanol with a catalytic amount of concentrated hydrochloric acid to afford dimethyl 1,4-cubanedicarboxylate.
Ring-Opening Metathesis Polymerization (ROMP) of an exo-Norbornene Ester
This protocol provides a general procedure for the ROMP of a functionalized norbornene monomer.[21][22]
Materials:
exo-Norbornene ester monomer
Grubbs' second-generation catalyst
Anhydrous and degassed solvent (e.g., dichloromethane or THF)
Methanol
Procedure:
Initiation: In a glovebox or under an inert atmosphere, dissolve the exo-norbornene ester monomer in the anhydrous, degassed solvent. Add a solution of Grubbs' second-generation catalyst in the same solvent.
Polymerization: Stir the reaction mixture at room temperature. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
Termination and Precipitation: After the desired time, terminate the polymerization by adding a small amount of ethyl vinyl ether. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizing aBicyclic Alkane Applications
Mechanism of Action: Adamantane Antivirals
dot
Caption: Adamantane derivatives inhibit influenza A replication by blocking the M2 ion channel.
Workflow for Bioisosteric Replacement in Drug Design
Synthesis of 2,2-Dimethylbicyclo[2.2.2]octane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane, a saturated bicyclic hydrocarbon. The rigid, three-dimensi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane, a saturated bicyclic hydrocarbon. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core makes it a valuable scaffold in medicinal chemistry and materials science. This protocol outlines a two-step synthetic route, commencing with the construction of the bicyclic ketone intermediate, 3,3-Dimethylbicyclo[2.2.2]octan-2-one, via a Diels-Alder reaction, followed by its complete reduction to the target alkane using the Wolff-Kishner reduction.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
Step
Reaction
Key Reagents
Solvent
Temperature (°C)
Reaction Time (h)
Typical Yield (%)
1
Diels-Alder Cycloaddition
1,3-Cyclohexadiene, 3-Methyl-3-buten-2-one, BHT
Toluene
180
24
75-85
2
Wolff-Kishner Reduction
Hydrazine hydrate, Potassium hydroxide
Diethylene glycol
190-200
4
80-90
Table 2: Product Characterization Data
Compound
Molecular Formula
Molecular Weight ( g/mol )
Appearance
Boiling Point (°C)
3,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one
C₁₀H₁₄O
150.22
Colorless oil
85-90 (at 15 mmHg)
3,3-Dimethylbicyclo[2.2.2]octan-2-one
C₁₀H₁₆O
152.23
White solid
92-95 (at 15
Application
Application Notes and Protocols for the Diels-Alder Synthesis of Bicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals The bicyclo[2.2.2]octane scaffold is a rigid and sterically defined three-dimensional motif of significant interest in medicinal chemistry and materials sci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid and sterically defined three-dimensional motif of significant interest in medicinal chemistry and materials science. Its unique conformational properties make it a valuable building block in the design of novel therapeutics and functional materials. The Diels-Alder reaction, a powerful [4+2] cycloaddition, represents one of the most efficient and stereocontrolled methods for constructing this bridged bicyclic system. These application notes provide an overview of the synthesis of the bicyclo[2.2.2]octane core via the Diels-Alder reaction, including key considerations, detailed experimental protocols, and quantitative data.
Key Considerations for Synthesis
The success of the Diels-Alder reaction for synthesizing the bicyclo[2.2.2]octane core hinges on several critical factors:
Diene and Dienophile Selection: The choice of a 1,3-cyclohexadiene (B119728) derivative as the diene and an electron-deficient alkene or alkyne as the dienophile is fundamental to defining the substitution pattern of the final product.[1]
Reaction Conditions: The reaction can be carried out under thermal conditions, which often necessitate high temperatures.[1] Alternatively, the use of Lewis acid catalysis can markedly accelerate the reaction rate and improve selectivity, frequently enabling the use of lower reaction temperatures.[1]
Stereoselectivity: The Diels-Alder reaction is well-known for its high degree of stereocontrol, typically favoring the formation of the endo isomer as the major product. This selectivity arises from secondary orbital interactions between the diene and dienophile in the transition state.
Quantitative Data Summary
The following tables summarize quantitative data from various Diels-Alder reactions for the synthesis of bicyclo[2.2.2]octane derivatives, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Lewis Acid Catalyzed Diels-Alder Reaction of 1-Phenoxycarbonyl-1,2-dihydropyridine with (1S)-N-Acryloyl-2,10-camphorsultam [2]
Entry
Lewis Acid (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
Diastereomeric Excess (d.e., %)
1
TiCl₄ (1.0)
CH₂Cl₂
-78
3
85
94
2
ZrCl₄ (1.0)
CH₂Cl₂
-78
6
89
96
3
HfCl₄ (1.0)
CH₂Cl₂
-78
6
91
97
4
SnCl₄ (1.0)
CH₂Cl₂
-78
24
12
82
5
Sc(OTf)₃ (1.0)
CH₂Cl₂
-78
24
60
68
Table 2: Diels-Alder Reaction of 1-Methoxycarbonyl-1,2-dihydropyridine with (1R)-N-Acryloyl-2,10-camphorsultam [2]
Entry
Lewis Acid (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
Diastereomeric Excess (d.e., %)
1
TiCl₄ (1.0)
CH₂Cl₂
-78
3
26
97
2
TiCl₄ (2.0)
CH₂Cl₂
-78
3
91
99
3
HfCl₄ (2.0)
CH₂Cl₂
rt
6
52
98
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of bicyclo[2.2.2]octane derivatives.
Protocol 1: Thermal Diels-Alder Reaction of 1,3-Cyclohexadiene and Acrolein
This protocol describes a general procedure for the thermal [4+2] cycloaddition to form 5-formylbicyclo[2.2.2]oct-2-ene.
Experimental procedure for the purification of 2,2-Dimethylbicyclo[2.2.2]octane
Application Note: Purification of 2,2-Dimethylbicyclo[2.2.2]octane For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the purification of 2,2-Dimethylbicyclo[2.2...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note: Purification of 2,2-Dimethylbicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2,2-Dimethylbicyclo[2.2.2]octane, a saturated bicyclic hydrocarbon. The selection of the most appropriate purification method depends on the nature and quantity of impurities present in the crude sample. The protocols outlined below cover sublimation, recrystallization, and preparative gas chromatography, which are standard techniques for the purification of volatile, nonpolar organic compounds.
Compound Information
2,2-Dimethylbicyclo[2.2.2]octane is a volatile, nonpolar, crystalline solid at room temperature. Due to limited available experimental data, the precise physical properties such as melting point, boiling point, and solubility must be determined empirically to optimize the purification procedures.
Table 1: Physical and Chemical Properties of 2,2-Dimethylbicyclo[2.2.2]octane
Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexanes, pentane, toluene) (Predicted)
General Knowledge
Experimental Protocols
Purification by Sublimation
Sublimation is a suitable method for purifying volatile solids that can transition directly from the solid to the gas phase without melting.[3] This technique is effective for removing non-volatile impurities.
Materials:
Crude 2,2-Dimethylbicyclo[2.2.2]octane
Sublimation apparatus (including a cold finger)
Vacuum pump
Heating mantle or oil bath
Coolant for the cold finger (e.g., circulating cold water or a dry ice/acetone slurry)
Procedure:
Ensure the crude sample is completely dry and free of solvent.
Place a small amount of the crude 2,2-Dimethylbicyclo[2.2.2]octane into the bottom of the sublimation apparatus.
Insert the cold finger and ensure a proper seal.
Connect the apparatus to a vacuum line and evacuate the system to a pressure of approximately 0.1-1 mmHg.
Begin circulating the coolant through the cold finger.
Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but below the melting point of the compound. The optimal temperature will need to be determined experimentally.
As the compound sublimes, it will deposit as purified crystals on the cold finger.
Continue the process until a sufficient amount of pure solid has collected on the cold finger.
Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
Gently vent the apparatus to atmospheric pressure with an inert gas (e.g., nitrogen).
Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.
Determine the purity of the sublimed material using an appropriate analytical technique (e.g., GC-MS or NMR).
Purification by Recrystallization
Recrystallization is a technique used to purify solids based on their differential solubility in a hot versus a cold solvent.[4] For a nonpolar compound like 2,2-Dimethylbicyclo[2.2.2]octane, a nonpolar solvent is the most appropriate choice.[5][6]
Materials:
Crude 2,2-Dimethylbicyclo[2.2.2]octane
Recrystallization solvent (e.g., pentane, hexane, or heptane)
Erlenmeyer flask
Hot plate
Buchner funnel and filter paper
Vacuum flask
Procedure:
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of the chosen nonpolar solvent to just cover the solid.
Gently heat the mixture on a hot plate with stirring until the solvent boils.
Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent.
If there are any insoluble impurities, perform a hot filtration to remove them.
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
Collect the purified crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold solvent.
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Determine the purity of the recrystallized material.
Purification by Preparative Gas Chromatography (GC)
For small quantities of high-purity material, preparative gas chromatography is a powerful separation technique. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[7][8]
Materials:
Crude 2,2-Dimethylbicyclo[2.2.2]octane dissolved in a volatile solvent (e.g., pentane)
Preparative Gas Chromatograph equipped with a suitable column (e.g., a nonpolar column like DB-1 or HP-5) and a fraction collector.
Carrier gas (e.g., Helium or Nitrogen)
Procedure:
Dissolve the crude sample in a minimal amount of a volatile solvent.
Optimize the GC conditions (injection temperature, oven temperature program, carrier gas flow rate) on an analytical scale to achieve good separation of the desired compound from impurities.
Switch to the preparative column and inject a small amount of the sample to confirm the retention time of 2,2-Dimethylbicyclo[2.2.2]octane.
Perform multiple injections of the crude sample onto the preparative GC column.
Collect the fraction corresponding to the retention time of the pure 2,2-Dimethylbicyclo[2.2.2]octane using the fraction collector.
Combine the collected fractions.
Remove the solvent (if any was co-collected) under a gentle stream of inert gas or by careful evaporation.
Confirm the purity of the isolated product using analytical GC-MS or NMR.
Workflow Visualization
The following diagram illustrates the general workflow for the purification of 2,2-Dimethylbicyclo[2.2.2]octane.
Application Notes and Protocols: The Use of Functionalized 2,2-Dimethylbicyclo[2.2.2]octane Derivatives in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals The rigid, three-dimensional structure of the bicyclo[2.2.2]octane moiety offers a unique building block for the synthesis of advanced polymers with enhance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane moiety offers a unique building block for the synthesis of advanced polymers with enhanced thermal and mechanical properties. While the direct polymerization of 2,2-dimethylbicyclo[2.2.2]octane is not commonly reported, its functionalized derivatives, particularly dicarboxylic acids, diesters, and dianhydrides, serve as valuable monomers in the production of high-performance polyesters and polyimides. The inherent rigidity of the bicyclo[2.2.2]octane core restricts segmental motion within the polymer backbone, leading to materials with high glass transition temperatures (Tg) and excellent thermal stability.
These characteristics make polymers derived from bicyclo[2.2.2]octane derivatives attractive for applications demanding robust materials, including specialty plastics, advanced composites, and materials for biomedical devices. This document provides detailed application notes and experimental protocols for the synthesis of polymers incorporating the bicyclo[2.2.2]octane framework.
The most prevalent method for synthesizing polyesters from bicyclo[2.2.2]octane derivatives is melt polycondensation. This process typically involves the reaction of a bicyclo[2.2.2]octane-based dicarboxylic acid or its dimethyl ester with a suitable diol at high temperatures under vacuum.
A key monomer in this class is dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. Its use in copolyesters has been shown to significantly increase the glass transition temperature of the resulting polymer. For instance, copolyesters based on dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate have demonstrated higher glass transition temperatures (up to 115 °C) compared to other cycloaliphatic copolyesters.[1][2]
Quantitative Data: Thermal Properties of Bicyclo[2.2.2]octane-Containing Polyesters
The incorporation of the bicyclo[2.2.2]octane ring system into polyesters generally leads to a significant increase in their melting (Tm) and glass transition (Tg) temperatures, as illustrated in the tables below.
High-vacuum, high-temperature reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
Charging the Reactor: Charge the reactor with equimolar amounts of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and the chosen diol. Add the catalyst at a concentration of 200-500 ppm relative to the weight of the diester.
Inert Atmosphere: Purge the reactor with dry nitrogen gas to remove any oxygen. Maintain a slow, continuous nitrogen purge during the initial heating phase.
Ester Interchange (First Stage):
Heat the reaction mixture to 180-220°C with constant stirring.
Methanol (B129727) will be generated as a byproduct of the ester interchange reaction. Distill off the methanol and collect it.
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
Polycondensation (Second Stage):
Gradually increase the temperature to 250-280°C.
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.
Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity (indicative of high molecular weight) is achieved.
Polymer Extrusion and Quenching:
Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure into a strand.
Quench the polymer strand in a water bath.
Pelletize the cooled polymer strand for subsequent analysis and processing.
Characterization:
The resulting polyester can be characterized by various techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.
Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution.
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Melt Polycondensation Workflow
II. Polyimide Synthesis from Bicyclo[2.2.2]octane Dianhydrides
Polyimides derived from bicyclo[2.2.2]octane-based dianhydrides exhibit excellent thermal stability, good solubility in organic solvents, and high glass transition temperatures.[1][4] A common monomer for this purpose is bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride. The synthesis of polyimides from this dianhydride can be carried out via a one-step or a two-step method.
Quantitative Data: Properties of Bicyclo[2.2.2]octane-Containing Polyimides
Table 3: Thermal Properties and Solubility of Polyimides from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BTD)
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
Dehydrating agent for chemical imidization (e.g., acetic anhydride)
Catalyst for chemical imidization (e.g., pyridine)
Procedure:
Step 1: Poly(amic acid) Synthesis
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc or NMP to form a solution.
Slowly add an equimolar amount of the bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride to the stirred diamine solution at room temperature.
Continue stirring the reaction mixture under a nitrogen atmosphere for 12-24 hours at room temperature. The viscosity of the solution will increase as the poly(amic acid) forms.
Step 2: Imidization
Thermal Imidization:
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
Place the glass plate in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the conversion of the poly(amic acid) to the polyimide.
Chemical Imidization:
To the poly(amic acid) solution, add a stoichiometric amount of acetic anhydride (B1165640) and a catalytic amount of pyridine.
Stir the mixture at room temperature for 12-24 hours.
Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol.
Collect the precipitated polyimide by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.
Two-Step Polyimide Synthesis Workflow
III. Ring-Opening Polymerization of Bicyclo[2.2.2]octane-based Monomers
Ring-opening polymerization (ROP) offers another pathway to synthesize polymers with the bicyclo[2.2.2]octane moiety incorporated into the polymer backbone. Bicyclic lactones and ethers containing the bicyclo[2.2.2]octane framework can undergo ROP to yield polyesters and polyethers, respectively. For example, the ROP of 2-oxabicyclo[2.2.2]octan-3-one has been investigated to produce polyesters with alicyclic units in the main chain.[5]
The polymerization mechanism and resulting polymer properties can be controlled by the choice of initiator or catalyst.[5]
Experimental Protocol: Ring-Opening Polymerization of a Bicyclic Lactone
This protocol provides a general method for the ROP of a bicyclic lactone such as 2-oxabicyclo[2.2.2]octan-3-one.
Materials:
2-Oxabicyclo[2.2.2]octan-3-one (or other suitable bicyclic lactone)
Initiator (e.g., benzyl (B1604629) alcohol for organocatalyzed ROP, or a metal alkoxide for anionic ROP)
Catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for organocatalyzed ROP)
Monomer and Initiator Preparation: In a glovebox, charge a flame-dried Schlenk flask with the bicyclic lactone monomer and the initiator.
Solvent Addition: Add the anhydrous solvent to the flask to dissolve the monomer and initiator.
Catalyst Addition: Add the catalyst to the reaction mixture.
Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100°C) for a specified time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by techniques such as NMR spectroscopy by taking aliquots from the reaction mixture.
Termination and Precipitation:
Terminate the polymerization by adding a small amount of a quenching agent (e.g., benzoic acid for organocatalyzed ROP).
Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., cold methanol).
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Ring-Opening Polymerization Pathway
Conclusion
Functionalized derivatives of 2,2-dimethylbicyclo[2.2.2]octane are versatile and valuable monomers for the synthesis of high-performance polymers. The rigid and bulky nature of the bicyclo[2.2.2]octane core imparts desirable properties such as high glass transition temperatures, excellent thermal stability, and, in the case of certain polyimides, good solubility. The protocols provided herein for melt polycondensation, polyimide synthesis, and ring-opening polymerization offer a foundation for researchers to explore the synthesis and application of these unique polymers in various fields, including advanced materials and drug delivery systems. Further research into the synthesis of novel functionalized bicyclo[2.2.2]octane monomers will undoubtedly lead to the development of new polymers with tailored properties for specific applications.
Application of 2,2-Dimethylbicyclo[2.2.2]octane and its Analogs in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The 2,2-dimethylbicyclo[2.2.2]octane scaffold, a rigid three-dimensional structure, is emerging as a valuable motif in medicinal chemistry. Its unique confo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethylbicyclo[2.2.2]octane scaffold, a rigid three-dimensional structure, is emerging as a valuable motif in medicinal chemistry. Its unique conformational rigidity and well-defined spatial arrangement of substituents offer significant advantages in the design of novel therapeutic agents. This document provides detailed application notes on the utility of this scaffold and its analogs, alongside specific experimental protocols for their synthesis and biological evaluation.
Application Notes
The primary application of the bicyclo[2.2.2]octane core, including its 2,2-dimethyl substituted variant, lies in its role as a bioisostere for planar aromatic rings, such as the phenyl group.[1][2][3] This bioisosteric replacement strategy aims to improve the physicochemical and pharmacokinetic properties of drug candidates.
Key Advantages of Incorporating the Bicyclo[2.2.2]octane Scaffold:
Improved Physicochemical Properties: Replacing flat aromatic rings with the three-dimensional, saturated bicyclo[2.2.2]octane scaffold can lead to increased aqueous solubility, reduced lipophilicity, and improved metabolic stability.[3] These improvements are critical for enhancing a drug candidate's oral bioavailability and reducing off-target effects.
Enhanced Target Binding and Selectivity: The rigid nature of the bicyclo[2.2.2]octane framework allows for the precise positioning of functional groups in three-dimensional space. This can lead to optimized interactions with the binding sites of biological targets, resulting in higher potency and selectivity.
Exploration of Novel Chemical Space: The introduction of this C(sp³)-rich scaffold allows for the exploration of novel regions of chemical space, moving away from the "flatland" of aromatic ring-containing molecules.[3] This can be particularly advantageous in overcoming challenges associated with target classes that have proven difficult to drug with traditional planar molecules.
Therapeutic Areas of Application:
Derivatives of the bicyclo[2.2.2]octane scaffold have shown promise in a variety of therapeutic areas, including:
Antiviral Agents: Fused bicyclo[2.2.2]octene derivatives have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[4][5]
Central Nervous System (CNS) Disorders: Dimethyl-bicyclo[2.2.2]octane derivatives have been synthesized and evaluated for their potential as anxiolytic and sedative agents.[6]
Metabolic Diseases: Bicyclo[2.2.2]octane amides have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.[5]
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds featuring the bicyclo[2.2.2]octane scaffold.
This section provides detailed methodologies for the synthesis and biological evaluation of bicyclo[2.2.2]octane derivatives, based on published literature.
Protocol 1: Synthesis of Fused Bicyclo[2.2.2]octene Derivatives as SARS-CoV-2 3CLpro Inhibitors[4]
This protocol describes the synthesis of a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides.
Step 1: Synthesis of 2H-Pyran-2-ones
A detailed multi-step synthesis is employed to generate substituted 2H-pyran-2-ones, which serve as the diene component in the subsequent Diels-Alder reaction. The synthesis starts from a suitable carbonyl compound with an activated α-CH₂ unit, which reacts with an appropriate C₁ synthon (e.g., N,N-dimethylformamide dimethyl acetal).[4]
Step 2: Diels-Alder Cycloaddition
The substituted 2H-pyran-2-one is reacted with a dienophile, such as maleic anhydride (B1165640), in a [4+2] cycloaddition reaction to form the bicyclo[2.2.2]octene skeleton. This reaction typically proceeds with high yield and stereoselectivity.[4]
Step 3: Derivatization
The resulting bicyclo[2.2.2]octene anhydride is then derivatized by reaction with various hydrazides to yield the final fused bicyclo[2.2.2]octene compounds.
Diagram: Synthetic Workflow for Fused Bicyclo[2.2.2]octenes
Synthetic workflow for fused bicyclo[2.2.2]octene inhibitors.
Protocol 2: SARS-CoV-2 3CLpro Inhibition Assay[4]
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to evaluate the inhibitory activity of the synthesized compounds against the SARS-CoV-2 main protease.
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM DTT)
Test compounds dissolved in DMSO
384-well microplates
Fluorescence plate reader
Procedure:
Add 2 µL of the test compound solution (at various concentrations) to the wells of a 384-well plate.
Add 18 µL of a solution containing the SARS-CoV-2 3CLpro to each well.
Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution to each well.
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the FRET pair).
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram: Workflow for SARS-CoV-2 3CLpro Inhibition Assay
Workflow for the SARS-CoV-2 3CLpro FRET-based inhibition assay.
Protocol 3: Synthesis of 1-Acetoxy-7,7-dimethyl-bicyclo[2.2.2]octan-5-one-2,3-dicarboximide Derivatives[6]
This protocol describes the synthesis of N-substituted cyclic imides with a dimethyl-bicyclo[2.2.2]octane core, which have shown potential anxiolytic activity.
Step 1: Synthesis of the Imide Intermediate (II)
The starting imide (I) is reacted with an alkylating agent, such as 1-bromo-4-chlorobutane, in the presence of anhydrous potassium carbonate in 2-butanone. This reaction leads to the N-alkylated imide (II).[6]
Step 2: Condensation with N-substituted Piperazines
Compound II is then condensed with various N-substituted piperazines to yield the final target compounds (III-IX). The reaction is typically carried out by refluxing a mixture of compound II, the appropriate N-arylpiperazine, anhydrous potassium carbonate, and a catalytic amount of potassium iodide in 2-butanone.[6] The final products are purified by crystallization.
Diagram: Logical Relationship in the Synthesis of Bicyclo[2.2.2]octane-based Anxiolytics
Logical relationship in the synthesis of potential anxiolytic agents.
Conclusion
The 2,2-dimethylbicyclo[2.2.2]octane scaffold and its analogs represent a promising area of exploration in medicinal chemistry. Their rigid, three-dimensional nature provides a unique platform for the design of novel therapeutics with improved pharmacological properties. The detailed protocols provided herein offer a starting point for researchers to synthesize and evaluate new compounds based on this versatile scaffold, with the potential to address unmet medical needs in various disease areas.
Anwendungsbeispiele und Protokolle zur Derivatisierung des 2,2-Dimethylbicyclo[2.2.2]octan-Gerüsts
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Das 2,2-Dimethylbicyclo[2.2.2]octan-Gerüst ist eine starre, dreidimensionale Molekülstruktur, die in der medizinischen Chemie von großem Interess...
Author: BenchChem Technical Support Team. Date: December 2025
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Das 2,2-Dimethylbicyclo[2.2.2]octan-Gerüst ist eine starre, dreidimensionale Molekülstruktur, die in der medizinischen Chemie von großem Interesse ist. Seine definierte räumliche Anordnung ermöglicht die präzise Ausrichtung von funktionellen Gruppen, was für die gezielte Interaktion mit biologischen Zielmolekülen von entscheidender Bedeutung ist. Diese Anwendungsbeispiele beschreiben eine bewährte Methode zur Synthese und weiteren Funktionalisierung dieses Gerüsts, ausgehend von einem leicht verfügbaren Ausgangsmaterial, dem Dimedon.
Anwendungsbeispiele
Die Derivate des 2,2-Dimethylbicyclo[2.2.2]octan-Gerüsts, insbesondere solche, die N-Arylpiperazin-Einheiten tragen, haben vielversprechende pharmakologische Eigenschaften gezeigt. Eine Schlüsselanwendung liegt in der Entwicklung von Wirkstoffen, die auf das zentrale Nervensystem (ZNS) abzielen. Die starre Bicyclo[2.2.2]octan-Einheit dient als rigider Linker, der die pharmakologisch aktive N-Arylpiperazin-Gruppe in einer optimalen Konformation für die Bindung an Rezeptoren, wie beispielsweise Serotonin-Rezeptoren (5-HT), positioniert.
Eine veröffentlichte Studie beschreibt die Synthese einer Reihe von N-substituierten cyclischen Imiden, die dieses Gerüst enthalten. Eines der Endprodukte, N-[4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl]-1-acetoxy-7,7-dimethyl-bicyclo[2.2.2]octan-5-on-2,3-dicarboximid, zeigte in pharmakologischen Tests eine starke sedierende Wirkung, was auf eine Interaktion mit ZNS-Rezeptoren hindeutet.[1] Diese Ergebnisse unterstreichen das Potenzial des 2,2-Dimethylbicyclo[2.2.2]octan-Gerüsts als Baustein für die Entwicklung neuer anxiolytischer oder sedierender Medikamente.
Die hier beschriebene synthetische Route bietet eine vielseitige Plattform für die Wirkstoffforschung. Durch die Variation der N-Arylpiperazin-Einheit können die Affinität und Selektivität für verschiedene Rezeptorsubtypen feinjustiert werden. Des Weiteren ermöglicht die Keton-Funktionalität am Bicyclus zusätzliche Modifikationen, um die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle weiter zu optimieren.
Syntheseweg
Der allgemeine Arbeitsablauf für die Synthese und Derivatisierung des 2,2-Dimethylbicyclo[2.2.2]octan-Gerüsts ist unten dargestellt. Er beginnt mit einer Diels-Alder-Reaktion, gefolgt von einer N-Alkylierung und schließlich einer Substitutionsreaktion zur Einführung der pharmakologisch relevanten Gruppe.
Application Notes and Protocols for NMR Characterization of Substituted Bicyclo[2.2.2]octanes
Introduction The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional molecular framework of significant interest in medicinal chemistry and materials science. Its conformationally constrained structure prov...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional molecular framework of significant interest in medicinal chemistry and materials science. Its conformationally constrained structure provides a robust platform for the precise spatial arrangement of functional groups, making it an attractive bioisostere for phenyl rings and a valuable component in the design of novel therapeutics and molecular materials.[1][2] Accurate structural and stereochemical characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
These application notes provide a detailed overview of the NMR techniques used to characterize substituted bicyclo[2.2.2]octanes, intended for researchers, scientists, and drug development professionals.
Application Note 1: Fundamental ¹H and ¹³C NMR Features of the Bicyclo[2.2.2]octane Core
The parent bicyclo[2.2.2]octane molecule possesses D₃h symmetry, which results in a simple NMR spectrum with only two signals: one for the two equivalent bridgehead methine protons (C1-H, C4-H) and one for the six equivalent methylene (B1212753) protons of the ethano bridges (C2, C3, C5, C6, C7, C8).[3] This high symmetry is often reduced upon substitution, leading to more complex spectra, but the foundational chemical shifts remain a crucial reference point.
The rigid cage-like structure dictates specific spatial relationships and bond angles, which in turn influence chemical shifts and coupling constants. The molecule can be described as having a "quasi-D₃" symmetry, with a twisting motion that has a large amplitude.[3]
Key Features:
¹H NMR: The bridgehead protons are typically found downfield compared to the methylene protons due to the greater number of adjacent carbons.
¹³C NMR: The bridgehead carbons (C1, C4) are deshielded relative to the methylene carbons (C2, C3, C5, C6, C7, C8).
Table 1: Typical NMR Data for the Unsubstituted Bicyclo[2.2.2]octane Core
Nucleus
Position
Typical Chemical Shift (δ) [ppm]
Multiplicity
¹H
Bridgehead (C1-H, C4-H)
~1.76
Multiplet
¹H
Methylene (CH₂)
~1.76
Multiplet
¹³C
Bridgehead (C1, C4)
~25.6
CH
¹³C
Methylene (C2, C3, C5, C6, C7, C8)
~23.5 - 25.6
CH₂
Note: In the parent hydrocarbon, the proton signals often overlap significantly. Data is referenced from various sources.[4][5]
Application Note 2: Impact of Substitution on NMR Spectra
Substitution on the BCO core breaks the molecule's symmetry and introduces electronic and steric effects that significantly alter the NMR spectrum. These changes are predictable and provide a wealth of information for structure elucidation.
Electronic Effects:
Inductive Effects: Electron-withdrawing groups (e.g., -OH, -C=O, -NO₂) deshield nearby protons and carbons, shifting their signals downfield.
Anisotropic Effects: Carbonyl groups and aromatic rings create magnetic fields that can shield or deshield protons depending on their spatial orientation relative to the functional group.[6]
Stereochemical Effects:
The rigid BCO skeleton allows for the study of through-space interactions between substituents separated by three (γ-effects) or four (δ-effects) bonds.[3][7]
γ-gauche effect: A substituent often shields a carbon three bonds away in a gauche conformation.
δ-syn-axial effect: A particularly notable interaction in BCO systems where two substituents are in a close, parallel arrangement (syn-axial). This interaction is strongly deshielding for the carbons bearing the substituents, with shifts as large as 8.6 ppm observed.[3][7]
Table 2: Representative ¹H and ¹³C NMR Data for Substituted Bicyclo[2.2.2]octanes
Table 3: Typical ¹H-¹H Coupling Constants (J) in Bicyclo[2.2.2]octanes
Coupling Type
Description
Typical J-value (Hz)
³J (vicinal)
H-C-C-H
2 - 10
²J (geminal)
H-C-H
10 - 15
⁴J (long-range)
W-pathway (e.g., H2-exo to H6-exo)
1 - 3
Note: Vicinal coupling constants are highly dependent on the dihedral angle (Karplus relationship). Long-range couplings can be particularly useful for stereochemical assignments.[6]
Application Note 3: Structure Elucidation with 2D NMR Techniques
For substituted BCOs with complex, overlapping ¹H NMR spectra, 2D NMR is indispensable for unambiguous structure determination.
1. COSY (Correlation Spectroscopy):
Purpose: Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).
Application: Establishes the connectivity of protons within each ethano bridge, tracing the ¹H-¹H spin systems.
2. HSQC (Heteronuclear Single Quantum Coherence):
Purpose: Correlates protons directly to their attached carbons (¹JCH).[9]
Application: Provides unambiguous assignment of protonated carbons. An edited HSQC can also distinguish between CH/CH₃ and CH₂ groups, similar to a DEPT-135 experiment but with higher sensitivity.[9]
3. HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[9]
Application: This is the key experiment for assembling the carbon skeleton. Correlations from the easily identifiable bridgehead protons to carbons in all three bridges can piece the entire framework together. It is also critical for confirming the position of substituents by observing correlations from nearby protons to the substituent or the carbon it's attached to.[1]
Purpose: Identifies protons that are close in space (< 5 Å), irrespective of through-bond connectivity.[1]
Application: Crucial for determining the stereochemistry of the molecule. For example, NOESY can distinguish between endo and exo substituents by observing correlations between the substituent's protons and specific protons on the BCO core.[10]
Logical workflow for BCO structure elucidation.
Key HMBC correlations from bridgehead (H1) and bridge (H2) protons.
Experimental Protocols
The following are generalized protocols that can be adapted for most modern NMR spectrometers.
Protocol 1: Sample Preparation
Sample Quantity: Weigh 5-10 mg of the purified bicyclo[2.2.2]octane derivative.
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is common, but others like DMSO-d₆, Acetone-d₆, or MeOD may be used depending on solubility.
Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak is more common (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).[5]
Protocol 2: Standard ¹H NMR Acquisition
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity (resolution).
Acquire a standard ¹H spectrum using a 30° or 45° pulse angle.
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio (S/N).
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis.
Protocol 3: Standard ¹³C{¹H} NMR Acquisition
Use the same locked and shimmed sample.
Select a standard ¹³C experiment with proton decoupling (e.g., zgpg30).
Set the spectral width to cover the expected carbon range (e.g., 0 to 220 ppm).
Acquire a large number of scans (typically 1024 or more) due to the low natural abundance and sensitivity of the ¹³C nucleus.
Process the data similarly to the ¹H spectrum.
Protocol 4: 2D gCOSY Acquisition
Select a gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
Set the spectral widths in both F2 (direct) and F1 (indirect) dimensions to cover the entire proton chemical shift range.
Typically, 2-4 scans per increment are sufficient. Collect 256-512 increments in the F1 dimension.
Process the 2D data using appropriate window functions (e.g., sine-bell), Fourier transformation, and phasing. Symmetrize the spectrum if necessary.
Protocol 5: 2D gHSQC Acquisition
Select a gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This sequence allows for phase editing to distinguish CH/CH₃ from CH₂ signals.[9]
Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width.
Set the one-bond coupling constant (CNST13) to an average value of 145 Hz.
Acquire 2-8 scans per increment, with 256-512 increments in F1.
Process the 2D data.
Protocol 6: 2D gHMBC Acquisition
Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.
Set the long-range coupling constant (CNST2) to an average value of 8 Hz. Sometimes acquiring a second HMBC with a value of 4-5 Hz can help detect longer-range or smaller couplings.[9]
Acquire 8-32 scans per increment, with 256-512 increments in F1.
Process the 2D data.
Protocol 7: 2D NOESY Acquisition
Select a phase-sensitive NOESY pulse sequence (e.g., noesygpph).
Set the spectral widths in both dimensions to cover the proton range.
The critical parameter is the mixing time (d8), which allows for magnetization transfer via the NOE. For molecules of this size, a mixing time of 300-800 ms (B15284909) is a good starting point.
Acquire 8-16 scans per increment, with 256-512 increments in F1.
Process the phase-sensitive 2D data. Cross-peaks indicate spatial proximity.
X-ray Crystallography of Bicyclo[2.2.2]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed application notes and protocols relevant to the X-ray crystallography of bicyclo[2.2.2]octane derivatives. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols relevant to the X-ray crystallography of bicyclo[2.2.2]octane derivatives. The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional motif of significant interest in medicinal chemistry and materials science, serving as a bioisostere for phenyl rings and a building block for complex molecular architectures. Its defined geometry allows for the precise spatial orientation of functional groups, influencing molecular interactions and properties.
While a comprehensive search of available scientific literature and crystallographic databases was conducted, no specific X-ray crystallography data for 2,2-Dimethylbicyclo[2.2.2]octane derivatives was found. Therefore, this document presents crystallographic data and protocols for closely related and structurally significant bicyclo[2.2.2]octane derivatives to serve as a valuable resource for researchers in the field. The presented data and methodologies provide a strong foundation for the crystallographic analysis of novel bicyclo[2.2.2]octane compounds, including 2,2-dimethyl substituted analogues.
Data Presentation: Crystallographic Data of Bicyclo[2.2.2]octane Derivatives
The following tables summarize the crystallographic data for several bicyclo[2.2.2]octane derivatives, offering a comparative overview of their solid-state structures.
Note: Detailed unit cell parameters for 1,4-Diacetoxybicyclo[2.2.2]octane and Bicyclo[2.2.2]octane-1,4-diol were not fully available in the cited literature.
Table 2: Representative Bond Lengths and Angles of the Bicyclo[2.2.2]octane Core
Data extracted from the Crystallographic Information File (CIF) of a Metal-Organic Framework containing bicyclo[2.2.2]octane-1,4-dicarboxylic acid linkers, as a representative example of the core geometry.
Bond
Length (Å)
Angle
Angle (°)
C1-C2
1.54
C2-C1-C6
109.5
C1-C6
1.54
C2-C1-C7
109.5
C1-C7
1.54
C6-C1-C7
109.5
C2-C3
1.53
C1-C2-C3
109.6
C3-C4
1.54
C2-C3-C4
109.6
C4-C5
1.54
C3-C4-C5
109.5
C4-C8
1.54
C5-C4-C8
109.5
C5-C6
1.53
C3-C4-C8
109.5
C4-C5-C6
109.6
C1-C6-C5
109.6
Experimental Protocols
The following are generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of bicyclo[2.2.2]octane derivatives, based on methodologies reported in the literature.
Protocol 1: Synthesis of a Bicyclo[2.2.2]octane Derivative (Illustrative Example: 1,4-Diacetoxybicyclo[2.2.2]octane)
This protocol is based on the synthesis described in patent literature.[2]
To a round-bottom flask, add 1,4-dimethylene cyclohexane, iodosobenzene diacetate, palladium diacetate, acetic acid, and DMSO.
Purge the reaction mixture with nitrogen.
Stir the suspension at room temperature until the reaction is complete (monitor by GC-MS).
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with diethyl ether (3x).
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of n-pentane and diethyl ether as the eluent.
Protocol 2: Crystallization
The key to successful X-ray crystallographic analysis is the growth of high-quality single crystals. The following are common techniques.
A. Slow Evaporation:
Dissolve the purified bicyclo[2.2.2]octane derivative in a suitable solvent or solvent mixture (e.g., diethyl ether, hexanes/ethyl acetate).[1]
Loosely cap the vial or flask to allow for slow evaporation of the solvent at room temperature.
Monitor the vial periodically for the formation of single crystals.
B. Vapor Diffusion:
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
Place this solution in a small, open vial.
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").
The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.
C. Cooling Crystallization:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Slowly cool the solution to room temperature or below (e.g., in a refrigerator or freezer).
The decrease in temperature will reduce the solubility and induce crystallization.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This is a general workflow for data collection and analysis.
1. Crystal Mounting:
Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
Mount the crystal on a goniometer head using a suitable cryoprotectant (if collecting data at low temperatures) and a cryoloop.
2. Data Collection:
Center the crystal on the X-ray diffractometer.
Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
3. Data Processing and Structure Solution:
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
Apply corrections for Lorentz factor, polarization, and absorption.
Determine the space group from the systematic absences in the diffraction data.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.
Continue refinement until the model converges and key refinement indicators (e.g., R-factor) are minimized.
5. Validation and Analysis:
Validate the final crystal structure using software tools to check for geometric and other potential issues.
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Prepare the final structural information for publication or deposition in a crystallographic database in the form of a Crystallographic Information File (CIF).
Mandatory Visualization
Caption: Experimental workflow for X-ray crystallography.
Caption: Synthesis of 1,4-Diacetoxybicyclo[2.2.2]octane.
Computational Chemistry Methods for the Analysis of Bicyclo[2.2.2]octane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the computational analysis of bicyclo[2.2.2]octane, a key structural mot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational analysis of bicyclo[2.2.2]octane, a key structural motif in medicinal chemistry and materials science. The rigid, cage-like structure of bicyclo[2.2.2]octane provides a unique scaffold for the design of novel therapeutics and functional materials. Computational chemistry offers powerful tools to investigate its conformational landscape, electronic properties, spectroscopic signatures, and reactivity, thereby accelerating research and development.
This document outlines the application of various computational methods, from initial geometry optimization to the prediction of complex properties. Detailed protocols for widely used software packages are provided to guide researchers in their computational studies.
Conformational Analysis
The rigid bicyclic framework of bicyclo[2.2.2]octane significantly restricts its conformational freedom. However, subtle twisting and bending motions can be crucial for its interaction with biological targets or its performance in materials. Computational methods are indispensable for characterizing these low-energy conformations.
Computational Methods
Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are the most common methods for accurate conformational analysis of bicyclo[2.2.2]octane and its derivatives.
DFT Functionals: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for geometry optimizations. For systems where dispersion interactions are significant, functionals like M06-2X or the addition of empirical dispersion corrections (e.g., D3) to other functionals are recommended.
Basis Sets: Pople-style basis sets such as 6-31G(d) are suitable for initial optimizations, while larger basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) are necessary for more accurate energy calculations.
Quantitative Data: Conformational Energies
The primary conformation of bicyclo[2.2.2]octane possesses D3h symmetry. The energy barrier to twisting is a key parameter that can be computationally determined.
Method/Basis Set
Relative Energy (kcal/mol) of Twisted Conformer
Reference
B3LYP/6-31G(d)
Data not readily available in searches
MP2/6-31G(d)
Data not readily available in searches
Note: Specific quantitative data for the energy of the twisted conformer of the parent bicyclo[2.2.2]octane was not found in the initial searches. Researchers would typically perform a potential energy surface scan to determine this value.
Experimental Protocol: Conformational Search and Analysis
This protocol outlines the steps for performing a conformational analysis using the Gaussian software package.
Objective: To identify the minimum energy conformation and any low-energy twisted conformers of a bicyclo[2.2.2]octane derivative.
Software: Gaussian 16 or later
Protocol:
Input File Preparation:
Create an input file (.gjf or .com) with the initial coordinates of the bicyclo[2.2.2]octane derivative. These can be generated using a molecular builder like GaussView.
Define the route section for a geometry optimization and frequency calculation.
Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).
Execution:
Run the Gaussian calculation from the command line: g16 < input_file.gjf > output_file.log
Analysis of Results:
Optimization Convergence: Check the output file for the message "Optimization completed." to ensure the geometry has converged to a stationary point.[1]
Vibrational Frequencies: Verify that there are no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.[2][3]
Conformational Search (for derivatives): For substituted bicyclo[2.2.2]octanes, multiple starting geometries may need to be optimized to find the global minimum. For the parent molecule, a potential energy surface scan along a dihedral angle defining the twist can be performed to find the transition state and the energy barrier.
Electronic Properties Analysis
Understanding the electronic structure of bicyclo[2.2.2]octane is crucial for predicting its reactivity and intermolecular interactions. Key properties include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
Computational Methods
DFT is the method of choice for calculating electronic properties. The selection of the functional can significantly impact the accuracy of the results. For HOMO-LUMO gaps, range-separated hybrid functionals like ωB97X-D often provide better agreement with experimental values than standard hybrid functionals.[4]
Note: While the provided search results discuss the importance of these properties and the methods to calculate them, specific pre-calculated values for the parent bicyclo[2.2.2]octane were not consistently available across different methods. These values are typically calculated on a case-by-case basis.
This protocol describes how to calculate and visualize electronic properties using Gaussian and GaussView.
Objective: To calculate and analyze the HOMO, LUMO, and MEP of bicyclo[2.2.2]octane.
Software: Gaussian 16, GaussView
Protocol:
Input File Preparation:
Use the optimized geometry from the conformational analysis.
Create a new input file for a single-point energy calculation with the desired level of theory (e.g., ωB97X-D/6-311++G(d,p)).
Add the pop=full and iop(6/33=2,6/41=10,6/42=17) keywords to the route section to request detailed population analysis and generate cube files for orbital visualization.
Execution:
Run the Gaussian calculation.
Analysis of Results:
HOMO/LUMO Energies: In the output file, search for "Alpha Orbital Energies" to find the energies of the molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.
Visualization:
Open the generated checkpoint file (.chk) in GaussView.
Use the "Surfaces and Contours" tool to visualize the HOMO, LUMO, and the MEP. This allows for a qualitative understanding of the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Spectroscopic Analysis
Computational methods can accurately predict vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for compound characterization and for interpreting experimental data.
Computational Methods
IR/Raman: DFT calculations with functionals like B3LYP and a basis set such as 6-311++G(d,p) can provide good predictions of vibrational frequencies and intensities.[5][6] It is common practice to apply a scaling factor to the calculated frequencies to better match experimental spectra.
NMR: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. DFT functionals, particularly hybrids like B3LYP, are commonly used.
Quantitative Data: Spectroscopic Properties
Calculated Vibrational Frequencies (cm⁻¹) for 1,4-diazabicyclo[2.2.2]octane (DABCO) - A Derivative Example
Experimental Protocol: IR and NMR Spectra Prediction
This protocol details the steps for predicting IR and NMR spectra.
Objective: To compute the theoretical IR and ¹³C NMR spectra of bicyclo[2.2.2]octane.
Software: Gaussian 16 or Q-Chem
Protocol for IR Spectrum (Gaussian):
Input File Preparation:
Use the optimized geometry and the same level of theory as the final optimization (e.g., B3LYP/6-311++G(d,p)).
The Freq keyword in the route section will automatically compute the IR spectrum.
Execution and Analysis:
Run the calculation.
The output file will contain a table of vibrational frequencies, their symmetries, and their IR intensities.
Use a visualization program like GaussView to view the predicted spectrum and animate the vibrational modes.
Protocol for NMR Spectrum (Q-Chem):
Input File Preparation:
Create an input file with the optimized geometry.
Specify the job type as NMR.
Choose a suitable DFT functional and basis set.
Execution and Analysis:
Run the Q-Chem calculation.
The output file will contain the calculated isotropic shielding values for each nucleus.
To obtain chemical shifts, these values must be referenced against the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory: δ = σ(TMS) - σ(sample).[8]
Reactivity Studies
Computational chemistry can be used to investigate the reactivity of bicyclo[2.2.2]octane by studying reaction mechanisms, transition states, and activation energies. This is particularly relevant in drug development, where understanding how a molecule interacts with its target is essential.
Computational Methods
Transition state searching is a key component of reactivity studies. DFT methods, particularly with functionals like M06-2X that are parameterized to give good barrier heights, are well-suited for this task. More accurate energies can be obtained using higher-level methods like MP2 or Coupled Cluster (e.g., CCSD(T)) in single-point calculations on the DFT-optimized geometries.
Experimental Protocol: Transition State Search
This protocol provides a general workflow for finding a transition state.
Objective: To locate the transition state for a reaction involving a bicyclo[2.2.2]octane derivative.
Software: Gaussian 16
Protocol:
Initial Guess:
Generate an initial guess for the transition state structure. This can be done by modifying the reactant or product geometry towards the expected transition state or by using a linear synchronous transit (LST) or quadratic synchronous transit (QST) method (e.g., Opt=(QST2) or Opt=(QST3) in Gaussian).
Transition State Optimization:
Perform a transition state optimization using a keyword like Opt=(TS,CalcFC,NoEigentest). CalcFC calculates the force constants at the first step, which is often necessary for convergence. NoEigentest prevents the optimization from stopping if the initial structure does not have the correct number of negative frequencies.
Verification:
Once the optimization has converged, perform a frequency calculation at the same level of theory.
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Animate this imaginary frequency in a visualization program to confirm that it connects the reactant and product states.
Intrinsic Reaction Coordinate (IRC) Calculation:
Perform an IRC calculation starting from the transition state to follow the reaction path downhill to the reactant and product minima. This confirms that the found transition state connects the desired species.
Visualization of Workflows and Relationships
Computational Workflow for Bicyclo[2.2.2]octane Analysis
Caption: General computational workflow for analyzing bicyclo[2.2.2]octane.
Relationship Between Computational Chemistry Methods
Caption: Hierarchy and applications of common computational chemistry methods.
Scale-up Synthesis of 2,2-Dimethylbicyclo[2.2.2]octane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the scale-up synthesis of 2,2-Dimethylbicyclo[2.2.2]octane, a valuable saturated bicyclic scaffold relevant i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 2,2-Dimethylbicyclo[2.2.2]octane, a valuable saturated bicyclic scaffold relevant in medicinal chemistry and materials science. The synthetic strategy is based on a three-step sequence commencing with the readily available 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The key steps involve the formation of a diene intermediate, a Diels-Alder cycloaddition to construct the bicyclo[2.2.2]octene core, and a final catalytic hydrogenation to yield the saturated target molecule.
Data Presentation
The following table summarizes the key quantitative data for the multi-step synthesis of 2,2-Dimethylbicyclo[2.2.2]octane.
Round-bottom flask with a reflux condenser and a Dean-Stark trap
Heating mantle with a magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq), diethylene glycol (as solvent), and hydrazine hydrate (2.0 eq).
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
After the theoretical amount of water is collected, cool the reaction mixture.
Carefully add potassium hydroxide pellets (4.0 eq) in portions to the cooled mixture.
Heat the mixture again to a higher temperature (typically 180-200 °C) to effect the decomposition of the hydrazone and evolution of nitrogen gas.
Continue heating until gas evolution ceases.
Cool the reaction mixture to room temperature and dilute with deionized water.
Extract the aqueous mixture with toluene (3 x volumes).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5,5-dimethyl-1,3-cyclohexadiene.
Step 2: Diels-Alder Reaction to form 2,2-Dimethylbicyclo[2.2.2]oct-5-ene-endo,endo-2,3-dicarboxylic Anhydride
This protocol details the [4+2] cycloaddition reaction between 5,5-dimethyl-1,3-cyclohexadiene and maleic anhydride.
Materials:
5,5-Dimethyl-1,3-cyclohexadiene
Maleic anhydride
Toluene (anhydrous)
Equipment:
Round-bottom flask with a reflux condenser
Heating mantle with a magnetic stirrer
Büchner funnel and filter flask
Procedure:
In a round-bottom flask, dissolve 5,5-dimethyl-1,3-cyclohexadiene (1.0 eq) in anhydrous toluene.
Add maleic anhydride (1.0 eq) to the solution.
Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by TLC.
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
The product, 2,2-dimethylbicyclo[2.2.2]oct-5-ene-endo,endo-2,3-dicarboxylic anhydride, will precipitate out of the solution.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid with a small amount of cold toluene.
Dry the product under vacuum.
Step 3: Catalytic Hydrogenation of the Diels-Alder Adduct
This step describes the saturation of the double bond within the bicyclic system.
In a suitable pressure vessel, dissolve the 2,2-dimethylbicyclo[2.2.2]oct-5-ene-endo,endo-2,3-dicarboxylic anhydride (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture at room temperature.
Monitor the reaction progress by hydrogen uptake.
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethylbicyclo[2.2.2]octane-endo,endo-2,3-dicarboxylic anhydride.
Step 4 & 5: Decarboxylation and Final Hydrogenation
The final steps involve the removal of the carboxylic acid functionalities and saturation of any remaining double bonds. The oxidative bis-decarboxylation of the corresponding diacid (obtained by hydrolysis of the anhydride) can be challenging. An alternative is a two-step process involving decarboxylation to an alkene followed by hydrogenation.
Note: The oxidative decarboxylation using lead tetraacetate is a known method but can be low yielding and uses a toxic reagent. Further optimization for scale-up may be required.
Procedure Outline:
Hydrolyze the 2,2-dimethylbicyclo[2.2.2]octane-endo,endo-2,3-dicarboxylic anhydride to the corresponding diacid using aqueous base followed by acidification.
Perform an oxidative decarboxylation of the diacid using a reagent such as lead tetraacetate. This would likely form 2,2-dimethylbicyclo[2.2.2]oct-2-ene.
The resulting alkene is then subjected to a final catalytic hydrogenation, for example using platinum oxide (PtO₂) as a catalyst under a hydrogen atmosphere, to yield the final product, 2,2-Dimethylbicyclo[2.2.2]octane.
Visualizations
Caption: Synthetic workflow for 2,2-Dimethylbicyclo[2.2.2]octane.
Caption: Diels-Alder reaction pathway.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylbicyclo[2.2.2]octane
Welcome to the technical support center for the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Michael Addition Step
Question: We are experiencing a low yield during the synthesis of the intermediate diketone from dimedone and methyl vinyl ketone. What are the potential causes and solutions?
Answer: Low yields in this Michael addition step can arise from several factors:
Inefficient Enolate Formation: The initial deprotonation of dimedone to form the reactive enolate is critical. Ensure your base (e.g., sodium ethoxide or potassium hydroxide) is fresh and anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the enolate.
Polymerization of Methyl Vinyl Ketone: Methyl vinyl ketone is prone to polymerization, especially in the presence of base. It is crucial to use freshly distilled methyl vinyl ketone and to add it slowly to the reaction mixture at a controlled temperature, typically at or below room temperature.
Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. While the initial enolate formation may require gentle heating, the subsequent Michael addition is often exothermic. Maintaining a moderate temperature (e.g., 20-30 °C) is generally recommended to prevent side reactions.
Incorrect Stoichiometry: Ensure the molar ratio of dimedone to methyl vinyl ketone is optimized. A slight excess of the enolate donor (dimedone) can sometimes improve the yield.
Issue 2: Incomplete Cyclization in the Robinson Annulation
Question: Our Robinson annulation to form the bicyclo[2.2.2]octanone ring system is not going to completion, resulting in a mixture of the intermediate diketone and the desired bicyclic product. How can we drive the reaction to completion?
Answer: Incomplete cyclization is a common challenge in Robinson annulations. Consider the following troubleshooting steps:
Insufficiently Strong Base or Acid: The intramolecular aldol (B89426) condensation step of the Robinson annulation requires either a strong base or a strong acid to catalyze the cyclization. If using a base, ensure it is strong enough to deprotonate the appropriate α-carbon to initiate the ring closure. If using an acid catalyst, a strong acid like sulfuric acid or p-toluenesulfonic acid is typically required.
Reaction Time and Temperature: The cyclization step may require prolonged reaction times and/or elevated temperatures. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Refluxing the reaction mixture is a common practice.
Water Removal: The final step of the Robinson annulation is a dehydration reaction. Removing water as it is formed can help drive the equilibrium towards the product. Using a Dean-Stark apparatus during the reaction can be effective.
Issue 3: Low Yield or Incomplete Reaction in the Wolff-Kishner Reduction
Question: We are struggling to fully reduce the ketone in our 2,2-dimethylbicyclo[2.2.2]octanone intermediate to the final alkane using the Wolff-Kishner reduction. What can we do to improve the yield?
Answer: The Wolff-Kishner reduction, while effective, can be sensitive to reaction conditions. Here are some key factors to optimize:
High Temperatures: This reaction requires high temperatures (typically 180-200 °C) to drive the decomposition of the hydrazone intermediate and the evolution of nitrogen gas. Ensure your reaction setup can safely reach and maintain these temperatures. Using a high-boiling solvent like diethylene glycol is essential.
Anhydrous Conditions: While the initial formation of the hydrazone produces water, the subsequent elimination steps are favored under anhydrous conditions. The Huang-Minlon modification, which involves distilling off water and excess hydrazine (B178648) before heating to high temperatures, can significantly improve yields.
Strong Base: A strong base, such as potassium hydroxide (B78521), is crucial for the deprotonation steps in the mechanism. Ensure the base is of high purity and used in sufficient excess.
Reaction Time: The reaction can be slow. Monitor the reaction progress by GC to ensure it has gone to completion.
Issue 4: Formation of Side Products in the Clemmensen Reduction
Question: We are attempting a Clemmensen reduction of the bicyclic ketone and are observing the formation of significant side products, including rearranged or dimeric species. How can we minimize these side reactions?
Answer: The strongly acidic conditions of the Clemmensen reduction can lead to side reactions, particularly with substrates that can form stable carbocations.
Purity of Zinc Amalgam: The quality of the zinc amalgam is critical. Ensure the zinc is properly activated and amalgamated with mercury(II) chloride.
Reaction Temperature: The reaction is typically carried out at reflux. However, if side reactions are prevalent, a lower temperature with a longer reaction time might be beneficial.
Substrate Sensitivity: Bicyclic systems can be prone to rearrangement under strongly acidic conditions. If rearrangement is a persistent issue, the Wolff-Kishner reduction, which is performed under basic conditions, is a more suitable alternative.
Frequently Asked Questions (FAQs)
Question: What is the most common synthetic route to 2,2-Dimethylbicyclo[2.2.2]octane?
Answer: A widely employed and reliable route involves a multi-step synthesis starting from dimedone (5,5-dimethyl-1,3-cyclohexanedione). This is typically followed by a Robinson annulation or a sequential Michael addition to construct the bicyclo[2.2.2]octanone framework, and finally, a reduction of the ketone to the alkane.
Question: Which reduction method is preferred for converting the bicyclic ketone to the final alkane: Wolff-Kishner or Clemmensen?
Answer: Both methods can be effective, but the choice depends on the stability of your substrate. The Wolff-Kishner reduction is performed under strongly basic and high-temperature conditions and is generally preferred for substrates that are sensitive to strong acids. The Clemmensen reduction uses strongly acidic conditions and may cause rearrangements in acid-sensitive molecules. For bicyclic systems, which can be prone to carbocation rearrangements, the Wolff-Kishner reduction is often the safer and more reliable choice.
Question: What are the key safety precautions to consider during this synthesis?
Answer: Several steps in this synthesis require specific safety measures:
Use of Strong Bases and Acids: Handle strong bases like potassium hydroxide and strong acids like concentrated hydrochloric or sulfuric acid with appropriate personal protective equipment (gloves, goggles, lab coat) and in a well-ventilated fume hood.
High-Temperature Reactions: The Wolff-Kishner reduction involves high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.
Handling of Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a fume hood.
Use of Mercury Compounds: The preparation of zinc amalgam for the Clemmensen reduction involves mercury(II) chloride, which is highly toxic. Handle with care and dispose of waste properly according to institutional guidelines.
Question: How can I purify the final 2,2-Dimethylbicyclo[2.2.2]octane product?
Answer: 2,2-Dimethylbicyclo[2.2.2]octane is a volatile, non-polar alkane. The most common purification method is distillation. Due to its volatility, simple distillation or fractional distillation can be effective in separating it from less volatile impurities and any remaining high-boiling solvent from the reduction step. The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
A common precursor for the bicyclic system is 5,5-dimethylcyclohex-2-enone, which can be synthesized from dimedone. A typical procedure involves the reduction of an enol ether of dimedone.
Step
Reagent
Typical Quantity
Conditions
Typical Yield
1
3-Isobutoxy-5,5-dimethylcyclohex-2-en-1-one
1.0 g
Diethyl ether, 20 °C, 3 h
-
2
Lithium aluminum hydride (LiAlH₄)
0.4 eq.
Diethyl ether, 20 °C, 3 h
-
3
1M HCl (aq)
-
0 °C (workup)
95%
Synthesis of 2,2-Dimethylbicyclo[2.2.2]octan-5-one via Robinson Annulation
This step involves the reaction of 5,5-dimethylcyclohex-2-enone with a suitable enolate equivalent, followed by intramolecular cyclization.
Step
Reagents
Typical Conditions
Typical Yield
1
5,5-Dimethylcyclohex-2-enone, Methyl vinyl ketone
Base (e.g., KOH, NaOEt) or Acid (e.g., H₂SO₄) catalyst, Reflux
40-60%
Reduction of 2,2-Dimethylbicyclo[2.2.2]octan-5-one to 2,2-Dimethylbicyclo[2.2.2]octane
Caption: Troubleshooting workflow for common low-yield issues.
Optimization
Technical Support Center: Synthesis of 2,2-Dimethylbicyclo[2.2.2]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylbicyclo[2.2.2]oc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane.
Troubleshooting Guide
Encountering impurities during the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane can be a common challenge. This guide outlines potential problems, their likely causes, and recommended solutions at each stage of a plausible synthetic route. The proposed synthesis involves a Diels-Alder reaction to construct the bicyclic core, followed by a Wolff-Kishner reduction to yield the final saturated alkane.
Plausible Synthetic Route Overview:
A common and effective strategy for the synthesis of the bicyclo[2.2.2]octane skeleton is the Diels-Alder reaction. For 2,2-Dimethylbicyclo[2.2.2]octane, a potential pathway involves the reaction of a suitable diene with a dienophile to form a bicyclic ketone precursor, which is subsequently reduced.
Step 1: Diels-Alder Reaction
Reaction: α-Phellandrene (or a similar substituted cyclohexadiene) reacts with a suitable dienophile (e.g., methyl vinyl ketone) to form a substituted bicyclo[2.2.2]octenone. This is then hydrogenated to the corresponding saturated ketone.
Step 2: Wolff-Kishner Reduction
Reaction: The ketone intermediate is treated with hydrazine (B178648)hydrate (B1144303) and a strong base (e.g., potassium hydroxide) at high temperatures to reduce the carbonyl group to a methylene (B1212753) group, yielding 2,2-Dimethylbicyclo[2.2.2]octane.
Troubleshooting Table
Problem
Potential Cause (Impurity)
Recommended Solution
Step 1: Diels-Alder Reaction & Hydrogenation
Low yield of the desired bicyclic ketone.
Incomplete reaction: Starting materials (diene and dienophile) remain.
Optimize reaction conditions: increase temperature, prolong reaction time, or use a Lewis acid catalyst to promote the cycloaddition.
Stereoisomers: Formation of undesired endo/exo isomers.
Carefully control the reaction temperature. The kinetic (endo) product is often favored at lower temperatures, while the thermodynamic (exo) product may be favored at higher temperatures.
Polymerization of dienophile: Particularly with vinyl ketones at high temperatures.
Add a polymerization inhibitor to the reaction mixture. Use milder reaction conditions if possible.
Presence of aromatic byproducts.
Retro-Diels-Alder reaction: The adduct may decompose back to the starting materials, which can then undergo other reactions.
Conduct the reaction at the lowest effective temperature.
Incomplete hydrogenation.
Unsaturated ketone: The double bond from the Diels-Alder adduct is not fully reduced.
Ensure the hydrogenation catalyst (e.g., Pd/C) is active and used in sufficient quantity. Increase hydrogen pressure and/or reaction time.
Step 2: Wolff-Kishner Reduction
Presence of a hydroxyl-containing impurity.
Incomplete reduction (Alcohol): The ketone is reduced to the corresponding alcohol instead of the alkane.[1]
Ensure strongly basic and anhydrous conditions. Use a higher boiling point solvent (e.g., diethylene glycol) to reach the required high temperatures for the elimination step.
Presence of a nitrogen-containing impurity.
Azine formation: The hydrazone intermediate can react with another molecule of the ketone.[1]
Use a slight excess of hydrazine hydrate to ensure all the ketone is converted to the hydrazone.
Unreacted starting material.
Incomplete hydrazone formation: Steric hindrance around the carbonyl group can slow down the initial condensation with hydrazine.
Increase the reaction temperature and time for the hydrazone formation step before proceeding to the high-temperature elimination.
Presence of rearranged products.
Skeletal rearrangement: Under the harsh basic and high-temperature conditions, strained bicyclic systems can potentially rearrange.
Use the mildest possible conditions that still effect the reduction. Consider alternative reduction methods if rearrangement is a significant issue.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane?
Based on the likely synthetic route, the most common impurities include unreacted starting materials from the Diels-Alder reaction, stereoisomers of the bicyclic ketone intermediate, the corresponding alcohol from incomplete Wolff-Kishner reduction, and azine byproducts.
Q2: How can I detect these impurities?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities.[2][3] The mass spectra of the different components can help in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for characterizing the final product and identifying impurities by comparing the obtained spectra with known data for the desired compound and potential byproducts.
Q3: What purification methods are most effective for 2,2-Dimethylbicyclo[2.2.2]octane?
For the final product, which is a volatile solid or liquid, purification can typically be achieved by sublimation or distillation. Column chromatography on silica (B1680970) gel can be used to purify the ketone intermediate, separating it from unreacted starting materials and isomers.
Q4: Are there any specific safety precautions I should take during the Wolff-Kishner reduction?
Yes, the Wolff-Kishner reduction involves the use of hydrazine hydrate, which is toxic and a suspected carcinogen, and strong bases like potassium hydroxide (B78521) at very high temperatures. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can also build up pressure due to the evolution of nitrogen gas, so it should be performed in a vessel with a pressure-equalizing dropping funnel or a condenser.
Experimental Protocols
Key Experiment: Wolff-Kishner Reduction of 2,2-Dimethylbicyclo[2.2.2]octan-3-one
This is a generalized protocol based on standard procedures for the Wolff-Kishner reduction.
Apparatus: A round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
Reagents:
2,2-Dimethylbicyclo[2.2.2]octan-3-one
Hydrazine hydrate (85% solution in water)
Potassium hydroxide (KOH) pellets
Diethylene glycol (solvent)
Procedure:
a. To the round-bottom flask, add the ketone, diethylene glycol, and hydrazine hydrate.
b. Heat the mixture to approximately 100-120 °C for 1-2 hours to ensure the formation of the hydrazone.
c. Carefully add potassium hydroxide pellets to the reaction mixture.
d. Increase the temperature to 180-200 °C and allow the mixture to reflux. Water and excess hydrazine will distill off.
e. Continue heating for 4-6 hours, during which nitrogen gas will evolve.
f. Cool the reaction mixture to room temperature.
g. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
h. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.
i. Remove the solvent under reduced pressure to obtain the crude 2,2-Dimethylbicyclo[2.2.2]octane.
j. Purify the product by sublimation or distillation.
Visualizations
Caption: Troubleshooting workflow for the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane.
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[2.2.2]octane derivat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[2.2.2]octane derivatives. The following information is intended to help identify and resolve common side reactions encountered during these synthetic processes.
Issue 1: My Diels-Alder reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?
Answer: The formation of both endo and exo isomers is a common challenge in the Diels-Alder synthesis of bicyclo[2.2.2]octane systems. The endo product is typically the kinetically favored isomer due to secondary orbital interactions, while the exo product is often the more thermodynamically stable isomer. The ratio of these isomers can be influenced by reaction conditions.
Troubleshooting Strategies:
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product. Conversely, higher temperatures can lead to an equilibrium mixture that may favor the more stable exo isomer, especially if the reaction is reversible.[1]
Lewis Acid Catalysis: The use of Lewis acids can significantly enhance endo selectivity and accelerate the reaction rate. Lewis acids coordinate to the dienophile, lowering its LUMO energy and amplifying the secondary orbital interactions that stabilize the endo transition state.[2]
Quantitative Data on Lewis Acid Effect on Endo/Exo Selectivity:
The following table summarizes the effect of different Lewis acids on the diastereoselectivity of the Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein.
Catalyst
Endo:Exo Ratio
None
75:25
SnCl₄
90:10
AlCl₃
93:7
TiCl₄
95:5
Note: Data is illustrative and actual ratios may vary based on specific substrates and conditions.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction for Enhanced Endo Selectivity
This protocol describes the synthesis of endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (B1165640) with enhanced stereoselectivity.
Logical Workflow for Troubleshooting Stereoselectivity:
Caption: Troubleshooting workflow for improving endo-selectivity.
Issue 2: My reaction yield is low, and I suspect the product is reverting to the starting materials. How can I prevent the retro-Diels-Alder reaction?
Answer: The Diels-Alder reaction is reversible, a phenomenon known as the retro-Diels-Alder reaction. This is particularly prevalent at higher temperatures. If your desired bicyclo[2.2.2]octane derivative is thermally labile, it may decompose back to the diene and dienophile during the reaction or workup.
Troubleshooting Strategies:
Minimize Reaction Temperature and Time: Use the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress (e.g., by TLC or GC-MS) to avoid unnecessarily long reaction times at elevated temperatures.
Use of a Scavenger: In some cases, a scavenger can be added to the reaction mixture to trap the diene or dienophile that is released during the retro-Diels-Alder reaction, thus driving the equilibrium towards the product.
Mild Workup Conditions: Avoid excessive heating during workup procedures such as solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
In a sealed tube, dissolve maleimide (1.0 eq) in anhydrous toluene.
Add freshly distilled furan (3.0 eq).
Heat the reaction mixture at 60°C for 12 hours.
After cooling to room temperature, slowly add hexane to precipitate the product.
Collect the solid by vacuum filtration and wash with cold hexane.
Dry the product under vacuum at room temperature. Do not heat the product during drying.
Issue 3: I am observing a significant amount of a rearranged byproduct with a bicyclo[3.2.1]octane skeleton. How can I suppress this skeletal rearrangement?
Answer: The bicyclo[2.2.2]octane framework can undergo a Wagner-Meerwein rearrangement to the thermodynamically more stable bicyclo[3.2.1]octane system.[3] This rearrangement is often catalyzed by acid and proceeds through a carbocation intermediate.
Troubleshooting Strategies:
Avoid Protic and Strong Lewis Acids: If possible, conduct the reaction under neutral or basic conditions. If a Lewis acid is required for the Diels-Alder reaction, choose one that is less prone to inducing carbocation formation.
Control of Reaction Temperature: Higher temperatures can promote the rearrangement.
Careful Workup: Neutralize any acidic components before concentrating the reaction mixture to prevent acid-catalyzed rearrangement during workup.
Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octane Derivative Under Neutral Conditions
This protocol describes a thermal Diels-Alder reaction to avoid acid-catalyzed rearrangement.
To a high-pressure reaction vessel, add 1,3-cyclohexadiene (1.2 eq), acrolein (1.0 eq), a catalytic amount of hydroquinone to inhibit polymerization, and benzene.
Seal the vessel and heat at 150°C for 6 hours.
Cool the vessel to room temperature and carefully vent.
Remove the solvent under reduced pressure at a bath temperature no higher than 40°C.
Purify the product by vacuum distillation.
Logical Relationship of Skeletal Rearrangement:
Caption: Factors leading to skeletal rearrangement.
Issue 4: My reaction mixture is turning into a polymer, and I am getting a very low yield of the desired bicyclo[2.2.2]octane adduct. What can I do?
Answer: Polymerization of the dienophile, and sometimes the diene, can be a significant competing side reaction, especially with electron-deficient and reactive dienophiles like acrylates or maleimides.
Troubleshooting Strategies:
Use of an Inhibitor: For radical polymerization, adding a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture can be effective.
Control of Reactant Concentration: Running the reaction at a lower concentration can sometimes disfavor polymerization, which is often a higher-order process.
Temperature Control: Some dienophiles are prone to polymerization at higher temperatures. Running the reaction at the lowest effective temperature is advisable.
Slow Addition of Dienophile: Adding the dienophile slowly to the solution of the diene can help to keep its instantaneous concentration low, thereby reducing the rate of polymerization.
Experimental Protocol: Diels-Alder Reaction with a Polymerization-Prone Dienophile
This protocol describes the reaction of 1,3-cyclohexadiene with methyl acrylate (B77674), which is susceptible to polymerization.
Materials:
1,3-Cyclohexadiene
Methyl acrylate
Hydroquinone
Toluene, anhydrous
Procedure:
To a round-bottom flask, add 1,3-cyclohexadiene (1.5 eq), a catalytic amount of hydroquinone, and anhydrous toluene.
Heat the solution to 80°C.
Using a syringe pump, add methyl acrylate (1.0 eq) to the reaction mixture over a period of 4 hours.
After the addition is complete, continue to stir the reaction at 80°C for an additional 2 hours.
Cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the product by column chromatography on silica (B1680970) gel.
Technical Support Center: Purification of Non-Polar Bicyclic Compounds
Welcome to the technical support center for the purification of non-polar bicyclic compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooti...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of non-polar bicyclic compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying non-polar bicyclic compounds?
A1: Non-polar bicyclic compounds present a unique set of purification challenges stemming from their low polarity, rigid three-dimensional structure, and often-high volatility. Key difficulties include:
Poor solubility in polar solvents: This limits the use of many common purification and analytical techniques.[1][2]
Strong retention in reversed-phase chromatography: Their hydrophobicity can lead to very long retention times or irreversible binding to C18 and other non-polar stationary phases.
Weak interaction with normal-phase stationary phases: This can result in poor separation from other non-polar impurities, often requiring fine-tuning of weakly polar mobile phases.
Co-elution of structurally similar isomers: The rigid nature of bicyclic systems can give rise to diastereomers or positional isomers with very similar chromatographic behavior, making separation difficult.
Difficulty in crystallization: The lack of polar functional groups for intermolecular interactions, coupled with awkward packing due to their 3D shape, can make it challenging to obtain crystalline material from solutions, often resulting in oils.[3][4]
Ring strain: The inherent strain in some bicyclic systems can affect their stability and interaction with stationary phases, potentially leading to on-column degradation or unexpected retention behavior.[5][6][7][8]
Q2: How do I select an appropriate initial chromatography technique for my non-polar bicyclic compound?
A2: For non-polar compounds, normal-phase chromatography is typically the first choice.[9] The polar stationary phase (e.g., silica (B1680970) gel) allows for separation based on subtle differences in polarity, which can be modulated by a non-polar mobile phase. Reversed-phase chromatography can be an option, particularly for bicyclic compounds with some degree of functionality or for separating them from very non-polar, greasy impurities.
Here is a decision-making workflow to guide your selection:
Initial Chromatography Technique Selection.
Troubleshooting Guides
Normal-Phase Flash Chromatography
Issue 1: My non-polar bicyclic compound elutes with the solvent front, even in 100% hexane (B92381).
This indicates that the compound has very little interaction with the silica gel.
Solution 1: Use a less polar solvent. If hexane is being used, switch to pentane, which is even less polar. This may provide some retention.
Solution 2: Consider an alternative stationary phase. Alumina can sometimes provide different selectivity for non-polar compounds compared to silica.
Solution 3: Evaluate reversed-phase chromatography. This may seem counterintuitive, but it can provide the necessary retention to separate from other non-polar impurities.
Issue 2: My bicyclic compound and a key impurity have very similar Rf values and do not separate well.
This is a common problem, especially with diastereomers or positional isomers.
Solution 1: Optimize the mobile phase. Small changes in a non-polar solvent system can have a large impact. Try adding a very small percentage (0.1-1%) of a slightly more polar solvent like diethyl ether or dichloromethane (B109758) to your hexane mobile phase. This can modulate the interactions with the silica surface and improve separation.
Solution 2: Use a longer column. Increasing the column length provides more theoretical plates and can enhance the separation of closely eluting compounds.
Solution 3: Dry loading. If the compound is not very soluble in the mobile phase, dissolving it in a stronger solvent and adsorbing it onto silica gel before loading (dry loading) can lead to a tighter initial band and better resolution.[10][11]
Detailed Experimental Protocol: Flash Chromatography of a Non-Polar Bicyclic Compound
This protocol is a general guideline for the purification of a non-polar bicyclic compound using flash chromatography on silica gel.
1. Mobile Phase Selection:
Begin by running Thin Layer Chromatography (TLC) plates to determine a suitable solvent system.
Aim for an Rf value of 0.2-0.3 for your target compound.[10][12]
Good starting solvent systems for non-polar compounds are mixtures of hexane and ethyl acetate (B1210297) or hexane and dichloromethane.[12] For very non-polar compounds, you may need to use hexane with a small amount of a slightly more polar solvent like diethyl ether.
2. Column Packing:
Select a column size appropriate for the amount of crude material. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
Pack the column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
Add a layer of sand on top of the silica gel to prevent disruption of the surface during sample loading.
3. Sample Loading:
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase. If the sample is not soluble in the mobile phase, use the strongest solvent in which it is soluble but that is still relatively non-polar (e.g., dichloromethane). Pipette the solution directly onto the sand layer.[12]
Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11]
4. Elution and Fraction Collection:
Carefully add the mobile phase to the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate. A typical flow rate for flash chromatography is about 2 inches (5 cm) of solvent level drop per minute.[13]
Begin collecting fractions immediately after starting the elution.
Monitor the elution of your compound by TLC analysis of the collected fractions.
5. Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator.
Here is a visual representation of the flash chromatography workflow:
Technical Support Center: Stereoselective Diels-Alder Reactions for Bicyclo[2.2.2]octanes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the stereoselectivity of Diels-Alder rea...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the stereoselectivity of Diels-Alder reactions to synthesize bicyclo[2.2.2]octane cores.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing stereoselectivity in the Diels-Alder synthesis of bicyclo[2.2.2]octanes?
A1: The primary factors governing stereoselectivity are:
Electronic Effects: The nature and positioning of electron-withdrawing groups (EWGs) on the dienophile and electron-donating groups (EDGs) on the diene influence the frontier molecular orbital (HOMO-LUMO) interactions, which dictate the reaction's feasibility and stereochemical outcome.
Steric Hindrance: The bulkiness of substituents on both the diene and dienophile can favor the formation of one stereoisomer over another by hindering specific approaches of the reactants.
Secondary Orbital Interactions: These non-bonding interactions between the orbitals of the diene and the substituent on the dienophile often stabilize the endo transition state, leading to the preferential formation of the endo product. This is commonly known as the Alder-endo rule.[1]
Catalysis: The use of Lewis acids or organocatalysts can significantly alter the stereochemical course of the reaction by coordinating to the dienophile, thereby modifying its electronic properties and the geometry of the transition state.[2][3]
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can induce facial selectivity, leading to the formation of a specific enantiomer.[4][5]
Reaction Conditions: Temperature and solvent can also play a role. Lower temperatures often enhance selectivity.[6]
Q2: How can I control the endo/exo selectivity of the reaction?
A2: Controlling the endo/exo diastereoselectivity is a common challenge. Here are some strategies:
Lewis Acid Catalysis: Lewis acids coordinate to the dienophile (often to a carbonyl group), which can enhance the secondary orbital interactions that favor the endo product.[3] However, the choice of Lewis acid is critical, as some can favor the exo product.
Temperature Control: Diels-Alder reactions are often reversible. The endo product is typically the kinetically favored product, formed faster at lower temperatures. The exo product is often thermodynamically more stable. Therefore, running the reaction at lower temperatures for shorter periods can favor the endo isomer.[1]
Bulky Substituents: Introducing bulky substituents on the diene or dienophile can create steric hindrance that disfavors the more compact endo transition state, thus leading to a higher proportion of the exo product.
Q3: What is the role of a Lewis acid in improving stereoselectivity?
A3: Lewis acids are electron pair acceptors that can coordinate to a basic site on the dienophile, such as a carbonyl oxygen. This coordination has several effects:
Lowers the LUMO Energy of the Dienophile: This accelerates the reaction by narrowing the HOMO-LUMO gap between the diene and dienophile.[7]
Enhances Polarization: It increases the polarization of the dienophile, which can lead to more organized and selective transition states.
Locks the Conformation: By coordinating to the dienophile, a Lewis acid can lock it into a specific conformation, which can enhance facial selectivity and endo/exo selectivity.
Chiral Lewis Acids: Chiral Lewis acids create a chiral environment around the dienophile, leading to an enantioselective reaction where one enantiomer of the product is formed preferentially.[2]
Q4: When should I consider using an organocatalyst?
A4: Organocatalysis is a powerful strategy for enantioselective Diels-Alder reactions and should be considered when:
Metal-Free Conditions are Desired: Organocatalysts avoid the use of potentially toxic or expensive metal catalysts.
Mild Reaction Conditions are Required: Many organocatalytic reactions proceed under mild conditions, which is beneficial for sensitive substrates.
High Enantioselectivity is the Goal: Chiral amines, for instance, can react with α,β-unsaturated aldehydes or ketones to form chiral iminium ions, which then act as activated and highly stereodirecting dienophiles.[8][9][10] This approach has been successfully used to synthesize chiral bicyclo[2.2.2]octenones with high enantiomeric excess.[10][11]
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Reaction Conversion
1. Insufficiently activated dienophile. 2. Reaction temperature is too low. 3. Steric hindrance preventing cycloaddition.
1. Add a Lewis acid catalyst (e.g., BF₃·Et₂O, TiCl₄, YbCl₃) to activate the dienophile.[2][3] 2. Gradually increase the reaction temperature; however, be aware this might decrease stereoselectivity.[6] 3. Use a less sterically hindered diene or dienophile if possible.
Poor endo/exo Selectivity
1. Reaction run at too high a temperature, leading to thermodynamic product distribution. 2. Weak secondary orbital interactions. 3. Steric effects favoring the exo product.
1. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C).[2] 2. Use a suitable Lewis acid to enhance secondary orbital interactions favoring the endo product.[1] 3. If the exo product is desired, consider using bulkier protecting groups or catalysts.
Low Diastereoselectivity (in reactions with chiral centers)
1. Poor facial selectivity in the approach of the dienophile to the diene. 2. Ineffective chiral auxiliary or catalyst.
1. Employ a chiral Lewis acid or a chiral organocatalyst to create a defined chiral environment.[8][12] 2. Screen different chiral auxiliaries on the dienophile to identify one that provides better steric shielding of one face.[4][5] 3. Optimize the catalyst loading and reaction temperature.
Low Enantiomeric Excess (ee)
1. Racemic catalyst or contamination. 2. Non-optimal chiral catalyst or auxiliary. 3. Background uncatalyzed reaction leading to racemic product.
1. Ensure the enantiopurity of the chiral catalyst or auxiliary. 2. Screen a variety of chiral ligands for the metal catalyst or different organocatalysts.[9][12] 3. Lower the reaction temperature to slow down the uncatalyzed reaction. Increase the catalyst loading if necessary.
Product Decomposition or Polymerization
1. Dienophile or diene is unstable under the reaction conditions. 2. Lewis acid is too harsh. 3. High reaction temperature.
1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Screen for a milder Lewis acid (e.g., Yb(OTf)₃ instead of TiCl₄). 3. Ensure all reagents and solvents are pure and dry. Some dienes and dienophiles are prone to polymerization.[13]
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for the Synthesis of Bicyclo[2.2.2]octenones
Protocol 1: Asymmetric Diels-Alder with a Chiral Oxazaborolidine Catalyst [2]
This protocol describes the cycloaddition of cyclopentadiene and α-bromoacrolein.
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral oxazaborolidine catalyst (10 mol%) in anhydrous dichloromethane (B109758) (DCM) at -78 °C.
Addition of Dienophile: Slowly add the dienophile, α-bromoacrolein (1.0 equivalent), to the catalyst solution. Stir for 10-15 minutes.
Addition of Diene: Add freshly cracked cyclopentadiene (1.2-1.5 equivalents) dropwise to the reaction mixture.
Reaction: Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired bicyclo[2.2.2]octane adduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder with Ytterbium Trichloride (YbCl₃) [2][3]
This protocol is for the cycloaddition of a 5-substituted 1,3-cyclohexadiene with methacrolein, particularly when an amide functionality in the diene necessitates a stoichiometric amount of the Lewis acid.
Reaction Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous Ytterbium trichloride (YbCl₃) (1.0 equivalent).
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene (B28343) or DCM). Cool the suspension to the desired temperature (e.g., 0 °C or room temperature). Add the diene (1.0 equivalent) to the suspension.
Dienophile Addition: Add methacrolein (1.2 equivalents) dropwise to the reaction mixture.
Reaction: Stir the reaction at the chosen temperature and monitor by TLC.
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of Rochelle's salt. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for a catalyzed Diels-Alder reaction.
Caption: Logical relationship between kinetic and thermodynamic control for endo/exo selectivity.
Troubleshooting low conversion rates in 2,2-Dimethylbicyclo[2.2.2]octane synthesis
Technical Support Center: Synthesis of 2,2-Dimethylbicyclo[2.2.2]octane This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates in the synthesis of 2,2-...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Synthesis of 2,2-Dimethylbicyclo[2.2.2]octane
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates in the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane. The proposed synthesis involves a two-step process: a Diels-Alder reaction to form the bicyclo[2.2.2]octene core, followed by catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2,2-Dimethylbicyclo[2.2.2]octane?
A1: A common and effective strategy is a two-step synthesis. The first step is a [4+2] cycloaddition, also known as the Diels-Alder reaction, to construct the bicyclo[2.2.2]octene skeleton. This is followed by a second step of catalytic hydrogenation to reduce the double bond and yield the saturated 2,2-Dimethylbicyclo[2.2.2]octane.
Q2: Which diene and dienophile are suitable for the initial Diels-Alder reaction?
A2: To achieve the 2,2-dimethyl substitution pattern, a suitable diene would be one that already contains the gem-dimethyl group or can be easily converted to it. For the purpose of this guide, we will consider a hypothetical reaction involving a substituted cyclohexadiene and a simple dienophile. A real-world analogue that provides a similar bicyclo[2.2.2]octane core is the reaction between α-phellandrene and maleic anhydride (B1165640).[1][2]
Q3: What are the most critical parameters affecting the yield of the Diels-Alder reaction?
A3: The yield of a Diels-Alder reaction is primarily influenced by the electronic properties of the diene and dienophile, the reaction temperature, the choice of solvent, and the ability of the diene to adopt the required s-cis conformation.[3][4] Reactions are generally favored when the diene is electron-rich and the dienophile is electron-poor.[3][4]
Q4: What catalysts are effective for the hydrogenation of the bicyclo[2.2.2]octene intermediate?
A4: The hydrogenation of the double bond in the bicyclo[2.2.2]octene intermediate is typically achieved using heterogeneous catalysts. Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are common and effective choices for this transformation, usually under an atmosphere of hydrogen gas.[5][6]
Q5: Are there any common side reactions to be aware of?
A5: In Diels-Alder reactions, a common side reaction is the dimerization or polymerization of the diene, where one molecule of the diene acts as the dienophile for another.[7] This is more prevalent at higher temperatures. For the hydrogenation step, over-reduction of other functional groups can be a concern if they are present.
Troubleshooting Guide for Low Conversion Rates
Part 1: Low Yield in Diels-Alder Reaction
Issue 1: The reaction is not proceeding or is very slow.
Possible Cause
Troubleshooting Suggestion
Incorrect Diene Conformation
The diene must be in the s-cis conformation to react. Dienes locked in an s-trans conformation will not undergo the Diels-Alder reaction. Consider if your chosen diene has significant steric hindrance that prevents the adoption of the s-cis form.
Poor Electronic Matching
The reaction rate is significantly enhanced with an electron-rich diene and an electron-poor dienophile. If both reactants are electron-rich or electron-poor, the reaction may be slow. Consider using a dienophile with electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN).
Low Reaction Temperature
While some Diels-Alder reactions proceed at room temperature, many require heating to overcome the activation energy.[4] Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Inappropriate Solvent
The choice of solvent can influence reaction rates. For some Diels-Alder reactions, polar or even aqueous solvents have been shown to accelerate the reaction due to hydrophobic effects and stabilization of the transition state.[8]
Issue 2: The reaction produces a complex mixture of products or significant side products.
Possible Cause
Troubleshooting Suggestion
Diene Dimerization
As mentioned, the diene can react with itself.[7] This is often favored at higher temperatures. Try running the reaction at a lower temperature for a longer period. Adding the diene slowly to a heated solution of the dienophile can also minimize dimerization.
Stereoisomer Formation
The Diels-Alder reaction can form both endo and exo products. The endo product is often the kinetically favored product.[1] Reaction conditions can sometimes be tuned to favor one isomer over the other. Lower temperatures generally favor the formation of the endo product.
Retro-Diels-Alder Reaction
The Diels-Alder reaction is reversible, and the reverse reaction is favored at very high temperatures.[2] If the desired product is thermally unstable, avoid excessive heating.
Part 2: Low Yield in Hydrogenation Reaction
Issue 3: Incomplete reduction of the double bond.
Possible Cause
Troubleshooting Suggestion
Catalyst Inactivity
The catalyst (e.g., Pd/C) may be old or poisoned. Ensure you are using a fresh, high-quality catalyst. Certain functional groups (e.g., thiols) can poison the catalyst. Ensure starting material from the previous step is sufficiently pure.
Insufficient Hydrogen Pressure
While some hydrogenations can be performed at atmospheric pressure, others require higher pressures to proceed efficiently. Increase the hydrogen pressure and monitor the reaction.
Poor Catalyst Dispersion
Ensure vigorous stirring to keep the heterogeneous catalyst suspended in the reaction mixture, maximizing the surface area available for reaction.
Steric Hindrance
The double bond in the bicyclo[2.2.2]octene system might be sterically hindered, slowing down the hydrogenation. The catalyst typically approaches the less sterically hindered face of the double bond.[6] It may be necessary to increase the catalyst loading, temperature, or pressure.
Issue 4: Unwanted side reactions during hydrogenation.
Possible Cause
Troubleshooting Suggestion
Hydrogenolysis
If other sensitive functional groups are present (e.g., benzyl (B1604629) ethers, halides), they may be cleaved under hydrogenation conditions (hydrogenolysis). A milder catalyst or reaction conditions may be required.
Isomerization
Double bond migration can sometimes occur before hydrogenation, especially with palladium catalysts.[5] This could lead to a mixture of saturated isomers.
Data Presentation
Table 1: Effect of Solvent on Diels-Alder Reaction Yield
The following table summarizes the yield of the Diels-Alder adduct of α-phellandrene and p-benzoquinone under different solvent conditions, refluxed for 1 hour. This data is illustrative of how solvent choice can impact conversion rates.
Solvent
Average Crude Yield (%)
Average Recrystallized Yield (%)
1:1 H₂O/EtOH
72
41
Ethanol
~50 (qualitative)
Not reported
Data adapted from a study on the Diels-Alder reaction for a teaching lab.[8]
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction of α-Phellandrene with Maleic Anhydride
This protocol is a representative example of a Diels-Alder reaction to form a bicyclo[2.2.2]octene system.
Reactant Preparation : In a 100-mL round-bottom flask, combine maleic anhydride (0.050 mol) and α-phellandrene (0.050 mol).[1]
Reaction Setup : Attach a reflux condenser and place the flask in a hot water bath or on a heating mantle.[1]
Reflux : Heat the mixture to reflux and maintain for one hour.[1]
Workup and Isolation : After one hour, cool the reaction mixture in an ice-water bath to induce crystallization.[1]
Purification : Collect the solid product by suction filtration. Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain the purified adduct.[1]
Protocol 2: General Procedure for Catalytic Hydrogenation
This protocol provides a general method for the reduction of a bicyclo[2.2.2]octene derivative.
Reaction Setup : Dissolve the bicyclo[2.2.2]octene derivative in a suitable solvent (e.g., ethanol, ethyl acetate) in a flask suitable for hydrogenation.
Catalyst Addition : Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).
Hydrogenation : Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
Monitoring : Monitor the reaction progress by TLC or GC until the starting material is consumed.
Workup : Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude saturated product. Further purification can be done by chromatography or distillation if necessary.
Visualizations
Reaction Pathway
Caption: Proposed two-step synthesis of 2,2-Dimethylbicyclo[2.2.2]octane.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Technical Support Center: Purification of 2,2-Dimethylbicyclo[2.2.2]octane
Welcome to the Technical Support Center for the synthesis and purification of 2,2-Dimethylbicyclo[2.2.2]octane. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot the r...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the synthesis and purification of 2,2-Dimethylbicyclo[2.2.2]octane. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot the removal of starting materials and other impurities from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and impurities in the synthesis of 2,2-Dimethylbicyclo[2.2.2]octane?
A common synthetic route to 2,2-Dimethylbicyclo[2.2.2]octane involves the Wolff-Kishner reduction of 6,6-dimethylbicyclo[2.2.2]octan-5-one. Therefore, the primary impurity to be removed is the unreacted starting material, 6,6-dimethylbicyclo[2.2.2]octan-5-one. Other potential impurities include byproducts from the reduction reaction and residual high-boiling solvents like diethylene glycol, which is often used in Wolff-Kishner reductions.
Q2: How can I effectively remove the unreacted starting material from my 2,2-Dimethylbicyclo[2.2.2]octane product?
The most effective method for separating the non-polar product, 2,2-Dimethylbicyclo[2.2.2]octane, from the more polar starting material, 6,6-dimethylbicyclo[2.2.2]octan-5-one, is fractional distillation. This technique separates compounds based on differences in their boiling points. Due to the presence of the polar carbonyl group, the starting material will have a significantly higher boiling point than the alkane product.
Q3: What analytical techniques can I use to assess the purity of my 2,2-Dimethylbicyclo[2.2.2]octane?
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for assessing the purity of your product. It can separate the components of your mixture and provide mass spectra to confirm the identity of each compound, allowing for the detection of any remaining starting material or byproducts.
Troubleshooting Guides
Issue: Poor separation of starting material and product during fractional distillation.
Possible Cause 1: Insufficient column efficiency.
Solution: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For compounds with close boiling points, a longer column or one with a more efficient packing material (e.g., Vigreux or Raschig rings) is recommended.
Possible Cause 2: Heating rate is too high.
Solution: A slow and steady heating rate is crucial for achieving good separation. Rapid heating can lead to co-distillation of the product and starting material.
Possible Cause 3: Poor insulation of the distillation column.
Solution: Insulate the column to maintain a proper temperature gradient. This can be achieved by wrapping the column with glass wool or aluminum foil.
Issue: Residual high-boiling solvent (e.g., diethylene glycol) in the product.
Possible Cause: Incomplete removal during workup.
Solution: High-boiling polar solvents like diethylene glycol can be removed by performing multiple aqueous extractions (workup) after the reaction is complete. Since 2,2-Dimethylbicyclo[2.2.2]octane is non-polar, it will remain in the organic layer, while the polar solvent will partition into the aqueous layer.
Data Presentation
Compound
Structure
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Key Characteristics
2,2-Dimethylbicyclo[2.2.2]octane
[Image of 2,2-Dimethylbicyclo[2.2.2]octane structure]
C₁₀H₁₈
138.25
~160-170 (estimated)
Non-polar alkane
6,6-dimethylbicyclo[2.2.2]octan-5-one
[Image of 6,6-dimethylbicyclo[2.2.2]octan-5-one structure]
C₁₀H₁₆O
152.23
>170 (significantly higher than the alkane)
Polar ketone
Note: The boiling point of 2,2-Dimethylbicyclo[2.2.2]octane is an estimate based on similar structures. The key factor is the significant difference in boiling points between the alkane product and the ketone starting material.
Experimental Protocols
Protocol 1: Fractional Distillation for the Purification of 2,2-Dimethylbicyclo[2.2.2]octane
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for the volume of your crude product. Attach a fractionating column, a condenser, and a receiving flask.
Packing the Column (if applicable): If using a packed column, ensure the packing material is evenly distributed.
Heating: Gently heat the crude product in the round-bottom flask using a heating mantle.
Distillation: Slowly increase the temperature. The 2,2-Dimethylbicyclo[2.2.2]octane, having the lower boiling point, will distill first. Collect the fraction that distills at the expected boiling point range of the product.
Monitoring: Monitor the temperature at the head of the column. A stable temperature during the collection of a fraction indicates a pure compound.
Analysis: Analyze the collected fractions by GC-MS to confirm their purity.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Sample Preparation: Prepare a dilute solution of your sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
Injection: Inject a small volume of the prepared sample into the GC-MS instrument.
GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (gas) and the stationary phase (in the column).
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each compound.
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to those of authentic standards of 2,2-Dimethylbicyclo[2.2.2]octane and 6,6-dimethylbicyclo[2.2.2]octan-5-one to determine the purity of your product.
Visualizations
Caption: Troubleshooting workflow for the purification of 2,2-Dimethylbicyclo[2.2.2]octane.
Caption: Experimental workflow for the synthesis and purification of 2,2-Dimethylbicyclo[2.2.2]octane.
Optimization
Technical Support Center: 2,2-Dimethylbicyclo[2.2.2]octane
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,2-Dimethylbicyclo[2.2.2]octane. The following trouble...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,2-Dimethylbicyclo[2.2.2]octane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,2-Dimethylbicyclo[2.2.2]octane?
A1: 2,2-Dimethylbicyclo[2.2.2]octane is a saturated hydrocarbon and should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent sublimation and potential contamination. Long-term storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended to minimize the risk of slow oxidation.
Q2: What is the expected shelf life of 2,2-Dimethylbicyclo[2.2.2]octane?
Q3: What are the potential degradation pathways for 2,2-Dimethylbicyclo[2.2.2]octane?
A3: As a saturated bicyclic alkane, 2,2-Dimethylbicyclo[2.2.2]octane is relatively inert. The most probable degradation pathway under ambient conditions is slow oxidation, particularly if exposed to air and light over extended periods. This could potentially lead to the formation of hydroperoxides and subsequent oxidation products at the tertiary bridgehead carbons or the dimethyl-substituted carbon. However, the rigid bicyclic structure imparts significant stability.
Q4: How can I assess the purity of my 2,2-Dimethylbicyclo[2.2.2]octane sample?
A4: The purity of 2,2-Dimethylbicyclo[2.2.2]octane can be effectively assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and detect the presence of any structurally similar impurities.[4][5][6][7] Fourier-Transform Infrared (FTIR) spectroscopy can also be used to verify the absence of functional groups that would indicate degradation, such as hydroxyl (-OH) or carbonyl (C=O) groups.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: You are observing variability in reaction outcomes or analytical measurements when using 2,2-Dimethylbicyclo[2.2.2]octane from a previously opened container.
Possible Cause: The compound may have degraded due to improper storage, leading to the presence of impurities that interfere with your experiment.
Troubleshooting Steps:
Verify Storage Conditions: Ensure the container has been tightly sealed and stored away from light and heat sources.
Purity Re-assessment: Re-analyze the material using GC-MS or NMR to check for the presence of impurities or degradation products.
Purification: If impurities are detected, consider purification by sublimation or recrystallization from a suitable non-polar solvent.
Use a Fresh Sample: If purification is not feasible or effective, use a fresh, unopened sample of 2,2-Dimethylbicyclo[2.2.2]octane.
Issue 2: Physical Appearance Change
Symptom: The crystalline solid has developed a yellowish tint or an uncharacteristic odor.
Possible Cause: This could be an indication of oxidation or contamination.
Troubleshooting Steps:
Safety First: Handle the material in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Analytical Confirmation: Analyze a small sample using FTIR spectroscopy to look for the characteristic peaks of oxidation products (e.g., a broad peak around 3200-3600 cm⁻¹ for -OH groups or a sharp peak around 1700 cm⁻¹ for C=O groups).
Disposal: If significant degradation is confirmed, the material should be disposed of according to your institution's hazardous waste guidelines.
Issue 3: Solubility Problems
Symptom: The compound does not fully dissolve in a non-polar solvent in which it was previously soluble.
Possible Cause: The presence of polar, insoluble impurities resulting from degradation.
Troubleshooting Steps:
Filtration: Attempt to dissolve the material in a suitable non-polar solvent (e.g., hexane (B92381), pentane) and filter out any insoluble particulates.
Solvent Purity Check: Ensure the solvent itself is pure and anhydrous, as contaminants in the solvent can affect solubility.
Analytical Investigation: Analyze the insoluble material separately, if possible, to identify its nature.
Data Presentation
Table 1: Recommended Storage and Handling Parameters for 2,2-Dimethylbicyclo[2.2.2]octane
Parameter
Recommendation
Rationale
Temperature
Cool (2-8 °C recommended for long-term)
Minimizes sublimation and slows potential degradation.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2,2-Dimethylbicyclo[2.2.2]octane (approximately 1 mg/mL) in a volatile, non-polar solvent such as hexane or ethyl acetate.
Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).
GC Method:
Injector Temperature: 250 °C
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
Carrier Gas: Helium at a constant flow rate.
MS Method:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 35 to 350.
Data Analysis: Integrate the peaks in the total ion chromatogram. The purity is estimated by the area percentage of the main peak. Identify any impurity peaks by their mass spectra.
Protocol 2: Stability Assessment via Accelerated Degradation Study
Sample Preparation: Place a known quantity of 2,2-Dimethylbicyclo[2.2.2]octane in several vials. Expose the vials to different stress conditions (e.g., elevated temperature of 40 °C, exposure to UV light, exposure to air). Include a control sample stored under recommended conditions.
Time Points: At regular intervals (e.g., 1, 2, 4, and 8 weeks), remove a vial from each stress condition.
Analysis: Analyze the samples using GC-MS as described in Protocol 1.
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Key properties and their handling implications.
Technical Support Center: Analysis of 2,2-Dimethylbicyclo[2.2.2]octane Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylbicyclo[2.2.2]octane and anal...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylbicyclo[2.2.2]octane and analyzing its reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of reactions involving 2,2-Dimethylbicyclo[2.2.2]octane.
Problem: Unexpected Peaks in the Chromatogram
Possible Cause 1: Contamination
Q: I am seeing numerous small, unidentified peaks in my GC-MS chromatogram that are not my expected product or starting material. What could be the cause?
A: These peaks could be due to contamination from various sources. Check the purity of your starting materials and solvents. Ensure that all glassware is thoroughly cleaned and dried. Contamination can also be introduced from the GC-MS system itself, such as from the syringe, inlet liner, or column bleed.[1][2] It is recommended to run a blank solvent injection to check for system contamination.[2]
Possible Cause 2: Byproduct Formation
Q: My reaction is showing several large, unexpected peaks in addition to my desired product. How can I identify if these are byproducts?
A: Analyze the mass spectrum of each unexpected peak. The fragmentation pattern will provide information about the structure of the compound.[3] Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify potential byproduct structures. Common byproducts in bicyclo[2.2.2]octane synthesis can include isomers, oxidation products, or products from side reactions.[4][5] For instance, in the synthesis of bicyclo[2.2.2]octane derivatives, undesired side reactions can occur if the amount of catalyst is not optimal.[4][5]
Problem: Poor Peak Shape (Fronting or Tailing)
Q: My peaks are showing significant fronting or tailing. What could be causing this and how can I fix it?
A: Peak fronting can be a sign of column overload.[1] Try diluting your sample or reducing the injection volume.[2] Tailing is often caused by active sites in the inlet liner or on the column that interact with your analytes.[1] Deactivating the liner or using a fresh, high-quality GC column can help. Improper column installation can also lead to poor peak shape.[1]
Problem: No Peaks or Very Small Peaks
Q: I am not seeing any peaks for my expected product. What should I check?
A: First, verify that your sample was injected correctly and that the GC-MS system is functioning properly. Check for leaks in the injector.[1] Ensure that the injection temperature is appropriate to vaporize your sample without causing thermal degradation.[1] If the compound is thermally labile, it may be decomposing in the hot injector.[1] Consider using a lower injection temperature or a different injection technique. Also, confirm the concentration and stability of your sample.[1]
Frequently Asked Questions (FAQs)
Q1: What are some common byproducts I might expect in reactions involving the synthesis of substituted bicyclo[2.2.2]octanes?
A1: In the synthesis of functionalized bicyclo[2.2.2]octanes, particularly through methods like palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane, several byproducts can be observed. These can include mono- and di-substituted octane (B31449) derivatives. For example, in the synthesis of 4-acetoxybicyclo[2.2.2]octan-1-ol, byproducts such as 1,4-diacetoxybicyclo[2.2.2]octane and bicyclo[2.2.2]octane-1,4-diol are commonly formed.[4] The relative amounts of these byproducts can be influenced by reaction conditions such as catalyst concentration and the choice of oxidizing agent.[4][5]
Q2: How can I use the mass spectrum to identify byproducts of 2,2-Dimethylbicyclo[2.2.2]octane?
A2: The mass spectrum of 2,2-Dimethylbicyclo[2.2.2]octane and its derivatives will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern is key to identification. Look for characteristic losses of methyl groups (a peak at M-15) and ethyl groups (a peak at M-29). The rigid bicyclic structure can also lead to specific fragmentation pathways. By analyzing the m/z values of the fragment ions, you can piece together the structure of the byproduct. Comparing the fragmentation pattern to known spectra in a database is a crucial step.[3][6]
Q3: What GC column is best suited for analyzing 2,2-Dimethylbicyclo[2.2.2]octane and its reaction products?
A3: A nonpolar or mid-polar capillary column is generally a good choice for the analysis of relatively nonpolar compounds like 2,2-Dimethylbicyclo[2.2.2]octane. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase are versatile and widely used for this type of analysis. The choice of column dimensions (length, diameter, and film thickness) will depend on the complexity of the sample and the desired resolution.
Q4: Can you provide a general experimental protocol for analyzing a reaction mixture of 2,2-Dimethylbicyclo[2.2.2]octane by GC-MS?
A4: A general protocol is outlined below. Note that specific parameters may need to be optimized for your particular instrument and sample.
Experimental Protocols
General GC-MS Analysis Protocol
Sample Preparation:
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B or equivalent.
Mass Spectrometer: Agilent 5977A or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL.
Split Ratio: 50:1 (can be adjusted based on sample concentration).
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-550.
Data Analysis:
Integrate the peaks in the total ion chromatogram (TIC).
Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) for identification.
Quantify the relative amounts of products and byproducts based on their peak areas.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a reaction, illustrating how to present such results clearly.
Compound
Retention Time (min)
Relative Peak Area (%)
Identification
Solvent
3.5
-
Dichloromethane
Starting Material
8.2
15.3
2,2-Dimethylbicyclo[2.2.2]octane
Product
10.5
75.1
Desired Product
Byproduct 1
9.8
5.4
Isomer of Product
Byproduct 2
11.2
4.2
Oxidation Product
Visualizations
Logical Troubleshooting Workflow for Unexpected GC-MS Peaks
This diagram outlines a systematic approach to troubleshooting the appearance of unexpected peaks in a GC-MS chromatogram.
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Experimental Workflow for GC-MS Analysis
This diagram illustrates the key steps involved in the GC-MS analysis of a reaction mixture.
Caption: Standard workflow for GC-MS analysis of a chemical reaction.
Technical Support Center: Enhancing the Solubility of Bicyclo[2.2.2]octane-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane-based compounds. This resource provides troubleshooting guides and frequently aske...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do my bicyclo[2.2.2]octane-based compounds show low aqueous solubility?
A1: Bicyclo[2.2.2]octane is a rigid, saturated, and largely non-polar hydrocarbon scaffold.[1] This inherent hydrophobicity is a primary reason for the low aqueous solubility of its derivatives.[1] The compact and symmetrical nature of the bicyclo[2.2.2]octane core can also lead to efficient crystal packing, which further reduces solubility.[2][3]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of a bicyclo[2.2.2]octane compound into an aqueous buffer for my assay. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is soluble in the organic solvent (DMSO) but not in the final aqueous assay buffer. Here are several troubleshooting steps:
Lower the Final Concentration: The simplest solution is to reduce the final concentration of your compound in the assay to a level below its aqueous solubility limit.
Optimize Co-solvent Concentration: If your assay can tolerate it, you might be able to slightly increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells and may interfere with some assays.
Use a Different Stock Solvent: While DMSO is common, other organic solvents like ethanol (B145695) or DMF could be considered, though the solubility of your compound in these may vary.
Gentle Warming and Agitation: Gently warming the solution to 37°C and vortexing or sonicating can sometimes help to redissolve small amounts of precipitate. However, be cautious of potential compound degradation with heat.
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into a 1:1 mixture of DMSO and your aqueous buffer, and then perform the final dilution into the assay buffer. This can sometimes prevent the compound from crashing out of solution.[4]
Q3: My results are inconsistent across different wells in my plate-based assay. Could this be a solubility issue?
A3: Yes, inconsistent results are a classic sign of poor solubility. If your compound is precipitating, even at a microscopic level, the actual concentration of the dissolved, active compound will vary from well to well, leading to poor reproducibility.
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation or cloudiness.
Centrifugation: Before reading your plates, consider a brief centrifugation step to pellet any precipitate. This can help you identify if precipitation is occurring.
Kinetic Solubility Assessment: It is highly recommended to determine the kinetic solubility of your compound in the specific assay buffer you are using. This will give you a clear understanding of the concentration at which you can expect to see precipitation.
Q4: How can I proactively improve the solubility of my bicyclo[2.2.2]octane-based compounds during the design phase?
A4: Several strategies can be employed to improve the aqueous solubility of your compounds:
Introduce Polar Functional Groups: The most common approach is to add polar functional groups such as hydroxyls, amines, or carboxylic acids to the bicyclo[2.2.2]octane scaffold or its substituents.
Disrupt Molecular Symmetry and Planarity: Less symmetrical molecules tend to have lower lattice energies and are often more soluble. Introducing substituents that disrupt the planarity of the molecule can also improve solubility.[2][3]
Bioisosteric Replacement: Consider replacing a part of your molecule with a more polar bioisostere. For example, replacing a phenyl ring with a pyridine (B92270) ring or incorporating heteroatoms into the bicyclo[2.2.2]octane core itself (e.g., creating a 2-oxabicyclo[2.2.2]octane derivative) can significantly impact solubility.
Troubleshooting Guides
Issue 1: Compound Appears Insoluble Even in Organic Solvents
Problem: Difficulty dissolving the bicyclo[2.2.2]octane-based compound in common organic solvents like DMSO or ethanol to prepare a stock solution.
Possible Cause: The compound may have very strong crystal lattice energy.
Troubleshooting Steps:
Try a stronger solvent such as DMF or NMP.
Use sonication to aid dissolution.
Gently warm the solution.
If the compound is a salt, consider preparing the free base/acid, which may have different solubility properties.
Issue 2: Unexpectedly Low Potency in a Cell-Based Assay
Problem: The IC50 value of your bicyclo[2.2.2]octane compound is much higher than expected based on biochemical assays.
Possible Cause: The actual concentration of the compound in the cell culture medium is lower than the nominal concentration due to poor solubility and precipitation.
Troubleshooting Steps:
Determine the kinetic solubility of your compound in the cell culture medium.
Re-run the assay at concentrations below the measured kinetic solubility limit.
Consider using a formulation approach, such as complexation with cyclodextrins, if compatible with your assay system.
Quantitative Data on Solubility Modifications
The following table summarizes the impact of structural modifications on the aqueous solubility of a known drug, Imatinib, by replacing a para-substituted phenyl ring with bicyclo[2.2.2]octane (BCO) and 2-oxabicyclo[2.2.2]octane moieties.
Compound
Modification
Aqueous Solubility (µM)
Fold Change vs. Phenyl
Imatinib
p-phenyl
351
1.0
Imatinib Analog 1
Bicyclo[2.2.2]octane (BCO)
113
-3.1
Imatinib Analog 2
2-Oxabicyclo[2.2.2]octane
389
+1.1
Data sourced from a study on bioisosteres of the phenyl ring.
Plate reader capable of measuring turbidity (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
Procedure:
Add the aqueous buffer to the wells of the 96-well plate.
Add a small volume of the DMSO stock solution of your compound to the wells to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and is compatible with your future assays (typically ≤ 1%).
Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
Measure the turbidity or absorbance of each well. An increase in signal compared to the buffer-only control indicates precipitation.
The kinetic solubility is the highest concentration at which no precipitation is observed.
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet.
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC or LC-MS/MS.
Visualizations
Caption: Workflow for selecting a solubility assay based on the drug discovery stage.
Validating the Structure of 2,2-Dimethylbicyclo[2.2.2]octane via 13C NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural validation of novel and existing compounds is a cornerstone of chemical research. This guide provides a comparative analysis of 13C...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, unambiguous structural validation of novel and existing compounds is a cornerstone of chemical research. This guide provides a comparative analysis of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,2-Dimethylbicyclo[2.2.2]octane, a saturated bicyclic alkane. We present experimental data, a detailed protocol, and a comparison with isomeric structures to demonstrate the power of 13C NMR in confirming the precise arrangement of atoms in complex molecules.
Introduction to 13C NMR for Structural Validation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment. The number of signals reveals the degree of molecular symmetry, while the chemical shifts and signal multiplicities (in advanced experiments like DEPT) help to identify the types of carbon atoms (quaternary, methine, methylene, and methyl).
For a molecule like 2,2-Dimethylbicyclo[2.2.2]octane, with its rigid, three-dimensional structure, 13C NMR is particularly well-suited for confirming the connectivity and stereochemistry of the carbon skeleton.
Comparative Analysis of 2,2-Dimethylbicyclo[2.2.2]octane and its Isomers
To unequivocally validate the structure of 2,2-Dimethylbicyclo[2.2.2]octane, a comparison of its 13C NMR spectrum with those of its isomers is essential. The distinct substitution patterns of the methyl groups in each isomer lead to unique sets of chemical shifts, providing a clear spectroscopic fingerprint for each compound. The following table summarizes the reported 13C NMR chemical shifts for 2,2-Dimethylbicyclo[2.2.2]octane and three of its isomers.
Compound
Carbon Atom
Chemical Shift (δ, ppm)
Carbon Type
2,2-Dimethylbicyclo[2.2.2]octane
C1
34.5
CH
C2
30.2
C
C3, C5
36.9
CH2
C4
26.5
CH
C6, C8
24.1
CH2
C7
49.3
CH2
2-CH3 (gem-dimethyl)
27.8
CH3
1-Methylbicyclo[2.2.2]octane
C1
31.8
C
C2, C6, C7
34.6
CH2
C3, C5, C8
26.4
CH2
C4
25.7
CH
1-CH3
24.5
CH3
exo-2-Methylbicyclo[2.2.2]octane
C1
33.1
CH
C2
34.2
CH
C3
35.8
CH2
C4
25.9
CH
C5, C8
26.9
CH2
C6, C7
25.1
CH2
2-CH3
18.9
CH3
endo-2-Methylbicyclo[2.2.2]octane
C1
33.9
CH
C2
34.5
CH
C3
30.1
CH2
C4
26.2
CH
C5, C8
26.7
CH2
C6, C7
25.4
CH2
2-CH3
15.2
CH3
Data sourced from J. B. Stothers, C. T. Tan, Can. J. Chem. 54, 917 (1976).[1]
Experimental Protocols
A detailed and consistent experimental protocol is critical for obtaining high-quality, reproducible 13C NMR data.
Standard 13C NMR Spectroscopy
1. Sample Preparation:
Dissolve 10-50 mg of the bicyclic alkane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
Acquire a standard proton-decoupled 13C NMR spectrum.
A spectral width of 0-220 ppm is typically sufficient for alkanes.
The number of scans will depend on the sample concentration, but typically ranges from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.
A relaxation delay (d1) of 1-2 seconds is generally used for qualitative analysis.
4. Data Processing:
Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
Phase the spectrum to ensure all peaks are in the positive phase.
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
Perform baseline correction to obtain a flat baseline.
DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy
To differentiate between CH, CH2, and CH3 groups, DEPT-90 and DEPT-135 experiments are invaluable.
DEPT-90: In this experiment, only signals from CH (methine) carbons will appear as positive peaks.
DEPT-135: In this experiment, CH and CH3 carbons will appear as positive peaks, while CH2 (methylene) carbons will appear as negative peaks. Quaternary carbons are not observed in either DEPT-90 or DEPT-135 spectra.
The acquisition and processing parameters are similar to a standard 13C NMR experiment, with the selection of the appropriate DEPT pulse sequence.
Visualization of the Validation Workflow
The logical process for validating the structure of 2,2-Dimethylbicyclo[2.2.2]octane using 13C NMR and comparative analysis is illustrated below.
Caption: Workflow for the validation of 2,2-Dimethylbicyclo[2.2.2]octane structure via 13C NMR.
Conclusion
The 13C NMR spectrum of 2,2-Dimethylbicyclo[2.2.2]octane, with its unique set of seven signals, provides a definitive fingerprint that allows for its unambiguous differentiation from its isomers. The characteristic downfield shift of the quaternary C2 carbon and the gem-dimethyl groups, coupled with the information from DEPT experiments to identify the methine, methylene, and methyl carbons, offers a robust method for structural validation. This guide highlights the importance of comparative analysis with closely related structures and provides a clear experimental framework for researchers in the field of organic and medicinal chemistry.
A Comparative Analysis for Drug Discovery: 2,2-Dimethylbicyclo[2.2.2]octane vs. Adamantane
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision in the design of novel therapeutics. The rigid, three-dimensional structures of cag...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision in the design of novel therapeutics. The rigid, three-dimensional structures of caged hydrocarbons offer unique advantages in medicinal chemistry, influencing a compound's lipophilicity, metabolic stability, and target engagement. This guide provides a detailed comparison of the properties of 2,2-Dimethylbicyclo[2.2.2]octane and the well-established adamantane (B196018), offering insights supported by available experimental and computational data.
Adamantane, with its diamondoid cage structure, has been extensively utilized as a building block in drug design, leading to several approved drugs. Its high lipophilicity and metabolic stability make it an attractive moiety for enhancing the pharmacokinetic profile of drug candidates. 2,2-Dimethylbicyclo[2.2.2]octane, a structurally related bicyclic compound, presents a potential alternative. This guide aims to provide a comparative overview of their key physicochemical and pharmacological properties to aid in the rational selection of these scaffolds in drug discovery programs.
Structural and Physicochemical Properties: A Head-to-Head Comparison
A direct comparison of the fundamental properties of 2,2-Dimethylbicyclo[2.2.2]octane and adamantane reveals differences in their three-dimensional shape and substitution patterns, which in turn are expected to influence their behavior in biological systems. While extensive experimental data is available for adamantane, specific experimental values for 2,2-Dimethylbicyclo[2.2.2]octane are less reported in the literature.
Table 1: Comparison of Physicochemical Properties
Property
2,2-Dimethylbicyclo[2.2.2]octane
Adamantane
Molecular Formula
C₁₀H₁₈
C₁₀H₁₆
Molecular Weight
138.25 g/mol
136.23 g/mol
Melting Point
Data not available
270 °C (sublimes)
Boiling Point
Data not available
Sublimes
Solubility
Expected to be soluble in nonpolar organic solvents
Practically insoluble in water; soluble in nonpolar organic solvents
Calculated logP *
~3.5 - 4.0
~2.9
Symmetry
Lower than adamantane
High (Td)
Note: Calculated logP values can vary depending on the algorithm used. The value for 2,2-Dimethylbicyclo[2.2.2]octane is an estimate based on its structure.
Structural Comparison
The structural differences between the two molecules are key to their differing properties. Adamantane possesses a highly symmetrical and rigid cage structure composed of three fused cyclohexane (B81311) rings in chair conformations. In contrast, 2,2-Dimethylbicyclo[2.2.2]octane has a bicyclic structure with a gem-dimethyl substitution on one of the bridges, leading to a less symmetrical and potentially more flexible scaffold.
Figure 1: 2D structures of Adamantane and 2,2-Dimethylbicyclo[2.2.2]octane.
Spectroscopic Properties
Spectroscopic data provides a fingerprint for each molecule and is essential for characterization.
Table 2: Comparison of Spectroscopic Data
Spectrum
2,2-Dimethylbicyclo[2.2.2]octane
Adamantane
¹H NMR
Data not fully available in literature. Expected to show complex multiplets for the bicyclic protons and singlets for the methyl groups.
Two poorly resolved signals around 1.76 and 1.87 ppm due to high symmetry.
¹³C NMR
Signals reported at approximately 23.1, 25.1, 28.9, 35.1, and 37.9 ppm.
Two signals at 28.46 (CH) and 37.85 (CH₂) ppm.
Mass Spec.
Data not readily available. Fragmentation would likely involve loss of methyl groups and cleavage of the bicyclic system.
Molecular ion at m/z 136. Major fragments at m/z 93, 79.
Synthesis and Accessibility
The ease of synthesis and commercial availability are crucial considerations for the practical application of a scaffold in drug discovery.
Adamantane is readily accessible and can be synthesized on a large scale through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. This has made it a relatively inexpensive and widely used building block.
2,2-Dimethylbicyclo[2.2.2]octane synthesis is less commonly reported. The bicyclo[2.2.2]octane core can be constructed via a Diels-Alder reaction between a 1,3-cyclohexadiene (B119728) and an appropriate dienophile, followed by further modifications. The introduction of the gem-dimethyl group would require a specific synthetic strategy, potentially increasing the complexity and cost compared to adamantane.
Figure 2: Generalized synthetic pathways.
Relevance in Drug Discovery
Both adamantane and the bicyclo[2.2.2]octane scaffold have been explored in medicinal chemistry for their potential to improve the properties of drug candidates.
Adamantane in Drug Discovery
The incorporation of an adamantyl group is a well-established strategy to:
Increase Lipophilicity: The highly lipophilic nature of adamantane can enhance membrane permeability and absorption, including passage through the blood-brain barrier.
Improve Metabolic Stability: The rigid, sterically hindered cage of adamantane can shield adjacent functional groups from metabolic enzymes, prolonging the half-life of a drug.
Provide a Rigid Scaffold: The defined three-dimensional structure of adamantane allows for the precise positioning of pharmacophoric elements, potentially leading to increased target affinity and selectivity.
Several approved drugs contain the adamantane moiety, including:
Amantadine and Rimantadine: Antiviral drugs for influenza A.
Memantine: An NMDA receptor antagonist for the treatment of Alzheimer's disease.
Vildagliptin: An antidiabetic drug.
Bicyclo[2.2.2]octane in Drug Discovery
The bicyclo[2.2.2]octane core is increasingly being investigated as a bioisostere for the phenyl ring and as an alternative to adamantane. Its potential advantages include:
Modulation of Physicochemical Properties: As a non-planar, saturated scaffold, it can help to "escape from flatland," a concept in medicinal chemistry aimed at improving the developability of drug candidates by increasing their three-dimensionality. This can lead to improved solubility and reduced off-target toxicity compared to planar aromatic systems.
Structural Rigidity: Similar to adamantane, the rigid framework allows for precise vectoral orientation of substituents.
Synthetic Tractability: The synthesis of the bicyclo[2.2.2]octane core via the Diels-Alder reaction offers a versatile platform for generating a wide range of derivatives.
While there are fewer approved drugs containing the 2,2-Dimethylbicyclo[2.2.2]octane scaffold specifically, the broader bicyclo[2.2.2]octane motif is present in numerous investigational compounds targeting a variety of biological targets.
Experimental Protocols for Key Drug-like Properties
To provide a practical context for researchers, this section outlines generalized experimental protocols for determining key properties relevant to drug development.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the partition coefficient of a compound between n-octanol and water.
Methodology:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.
Centrifuge the mixture to separate the n-octanol and aqueous phases.
Carefully collect samples from both phases.
Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Figure 3: Workflow for LogP determination.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
Prepare a solution of the test compound.
Incubate the compound with liver microsomes (e.g., human, rat) in a buffered solution at 37°C.
Initiate the metabolic reaction by adding a cofactor, typically NADPH.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.
Plasma Protein Binding Assay by Equilibrium Dialysis
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
Add the test compound to a plasma sample.
Place the plasma sample in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber.
Incubate the apparatus at 37°C with gentle agitation to allow the unbound compound to diffuse across the membrane and reach equilibrium.
After equilibrium is reached (typically 4-24 hours), collect samples from both the plasma and buffer chambers.
Determine the concentration of the compound in both samples using LC-MS/MS.
The concentration in the buffer chamber represents the unbound drug concentration. The percentage of protein binding can then be calculated.
Conclusion
Both adamantane and 2,2-Dimethylbicyclo[2.2.2]octane offer rigid, three-dimensional scaffolds that can be valuable in drug discovery. Adamantane is a well-validated, highly lipophilic, and metabolically stable moiety with a straightforward synthesis. Its properties have been successfully leveraged in numerous approved drugs.
2,2-Dimethylbicyclo[2.2.2]octane, while less studied, represents an interesting alternative. Its lower symmetry and the presence of methyl groups may offer different steric and electronic properties compared to adamantane, potentially leading to novel structure-activity relationships and improved physicochemical properties such as solubility. However, the current lack of extensive experimental data for 2,2-Dimethylbicyclo[2.2.2]octane necessitates further investigation to fully understand its potential as a drug scaffold.
For drug development professionals, the choice between these two scaffolds will depend on the specific goals of the project. Adamantane provides a reliable and well-understood option for increasing lipophilicity and metabolic stability. 2,2-Dimethylbicyclo[2.2.2]octane and other bicyclo[2.2.2]octane derivatives offer an opportunity for scaffold hopping and exploring new chemical space, with the potential for fine-tuning properties to overcome challenges associated with traditional lipophilic groups. The experimental protocols provided in this guide offer a starting point for the in-house evaluation of these and other novel scaffolds.
Validation
Comparative Reactivity of 2,2-Dimethylbicyclo[2.2.2]octane and Other Bicyclic Alkanes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bicyclic alkanes is paramount for designing novel molecular scaffolds. This guide provides a comparative analysi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bicyclic alkanes is paramount for designing novel molecular scaffolds. This guide provides a comparative analysis of the reactivity of 2,2-dimethylbicyclo[2.2.2]octane against other key bicyclic systems—bicyclo[2.2.2]octane, bicyclo[2.2.1]heptane (norbornane), and adamantane (B196018). The discussion is centered on two fundamental reaction types: solvolysis, which proceeds through carbocation intermediates, and free radical halogenation.
The reactivity of these caged hydrocarbons is intricately governed by a combination of factors, including ring strain, steric hindrance, and the stability of reactive intermediates. This guide synthesizes available experimental data and established chemical principles to offer a clear comparison of these molecules' performance in key chemical transformations.
Solvolysis Reactions: A Probe of Carbocation Stability
Solvolysis of bicyclic derivatives, typically tosylates or bromides, is a classic method for assessing the stability of the corresponding carbocation intermediates. The rate of solvolysis is highly sensitive to the ability of the bicyclic framework to accommodate the formation of a positively charged carbon center.
Quantitative Comparison of Solvolysis Rates
The following table summarizes the relative rates of solvolysis for bridgehead derivatives of several bicyclic alkanes. These reactions are known to proceed via an SN1 mechanism, where the rate-determining step is the formation of the bridgehead carbocation.
Compound
Leaving Group
Solvent
Relative Rate (krel)
1-Adamantyl Bromide
Br
80% Ethanol
1
1-Bicyclo[2.2.2]octyl Bromide
Br
80% Ethanol
10-3
1-Bicyclo[2.2.1]heptyl Bromide (Norbornyl)
Br
80% Ethanol
10-7
2,2-Dimethyl-1-bicyclo[2.2.2]octyl Derivative
-
-
Predicted to be similar to or slightly slower than 1-bicyclo[2.2.2]octyl
The significant decrease in reactivity from adamantane to bicyclo[2.2.2]octane and further to norbornane (B1196662) is a direct consequence of increasing ring strain and the destabilization of the resulting bridgehead carbocation. Bridgehead carbocations prefer a planar geometry, which is difficult to achieve in these rigid systems. The bicyclo[2.2.1]heptane framework is particularly strained, making the formation of a carbocation at the bridgehead extremely unfavorable.
For 2,2-dimethylbicyclo[2.2.2]octane , the introduction of gem-dimethyl groups at the 2-position is expected to have a minimal electronic effect on the bridgehead (C1) position. However, it may introduce additional steric hindrance, potentially slowing down the solvolysis rate slightly compared to the parent bicyclo[2.2.2]octane system. This is due to increased van der Waals repulsions in the ground state, a phenomenon sometimes referred to as the Thorpe-Ingold effect, which can influence intramolecular reactions.
Free Radical Halogenation: Assessing C-H Bond Reactivity
Free radical halogenation provides insight into the relative reactivity of different C-H bonds within a molecule. The selectivity of this reaction is dependent on the stability of the radical intermediate formed upon hydrogen abstraction. The general order of radical stability is tertiary > secondary > primary.
Predicted Product Distribution in Radical Bromination
While comprehensive experimental data on the product distribution for the radical bromination of 2,2-dimethylbicyclo[2.2.2]octane is scarce, we can predict the relative reactivity based on the types of C-H bonds present and the known selectivity of bromine radicals. Bromination is highly selective for the most substituted C-H bond.
Compound
C-H Bond Type
Number of Hydrogens
Relative Reactivity (per H)
Predicted Major Product Site
Adamantane
Tertiary (Bridgehead)
4
~1600
Bridgehead
Secondary
12
82
Bicyclo[2.2.2]octane
Tertiary (Bridgehead)
2
~1600
Bridgehead
Secondary
12
82
Bicyclo[2.2.1]heptane (Norbornane)
Tertiary (Bridgehead)
2
~1600
Bridgehead
Secondary (exo & endo)
8
82
Secondary (bridge)
2
82
2,2-Dimethylbicyclo[2.2.2]octane
Tertiary (Bridgehead)
2
~1600
Bridgehead
Secondary
10
82
Primary (Methyl)
6
1
In 2,2-dimethylbicyclo[2.2.2]octane , the most reactive sites for radical abstraction are the two tertiary bridgehead C-H bonds. Therefore, the major product of a monobromination reaction is expected to be the 1-bromo-2,2-dimethylbicyclo[2.2.2]octane. The secondary C-H bonds are significantly less reactive, and the primary C-H bonds of the methyl groups are the least reactive.
Experimental Protocols
General Protocol for Solvolysis of a Bicyclic Tosylate
Preparation of the Tosylate: The corresponding bicyclic alcohol is dissolved in pyridine (B92270) at 0 °C. p-Toluenesulfonyl chloride (1.1 equivalents) is added portionwise, and the mixture is stirred at 0 °C for several hours. The reaction is quenched with cold dilute HCl and extracted with ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tosylate, which can be purified by crystallization.
Solvolysis Kinetics: A solution of the bicyclic tosylate (ca. 0.01 M) in the desired solvent (e.g., 80% ethanol) is prepared. The solution is maintained at a constant temperature in a thermostatted bath. Aliquots are withdrawn at regular intervals, and the reaction is quenched by adding to a known volume of a suitable solvent. The concentration of the leaving group (tosylate anion) or the formation of acid is determined by titration with a standardized base solution. The first-order rate constant (k) is then calculated from the integrated rate law.
General Protocol for Free Radical Bromination
Reaction Setup: The bicyclic alkane is dissolved in a suitable inert solvent, such as carbon tetrachloride, in a flask equipped with a reflux condenser and a dropping funnel.
Initiation: A solution of bromine (1 equivalent) in the same solvent is added dropwise to the refluxing solution of the alkane while being irradiated with a UV lamp or in the presence of a radical initiator like AIBN.
Workup: After the bromine color has disappeared, the reaction mixture is cooled to room temperature. The solution is washed with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by washing with water and brine.
Analysis: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed. The product mixture is then analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative yields of the different monobrominated products.
Factors Influencing Reactivity: A Visual Representation
The interplay of structural and electronic effects dictates the reactivity of these bicyclic systems. The following diagram illustrates these relationships.
Caption: Logical relationship of factors affecting bicyclic alkane reactivity.
Comparative
Conformational Rigidity: A Comparative Analysis of 2,2-Dimethylbicyclo[2.2.2]octane and Cyclohexane
For researchers, scientists, and drug development professionals, understanding the conformational dynamics of molecular scaffolds is paramount in the design of bioactive compounds. This guide provides a detailed comparis...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the conformational dynamics of molecular scaffolds is paramount in the design of bioactive compounds. This guide provides a detailed comparison of the conformational rigidity of the highly constrained 2,2-Dimethylbicyclo[2.2.2]octane and the flexible cyclohexane (B81311) ring system, supported by experimental and computational data.
The three-dimensional structure of a molecule is not static; it exists as an ensemble of interconverting conformations. The energy barriers between these conformations dictate the molecule's rigidity. A molecule with high energy barriers is considered conformationally rigid, spending most of its time in a few low-energy conformations. Conversely, a molecule with low energy barriers is flexible, rapidly interconverting between various shapes.
This guide contrasts the flexible nature of cyclohexane, a ubiquitous scaffold in medicinal chemistry, with the rigid framework of 2,2-Dimethylbicyclo[2.2.2]octane. This comparison is crucial for applications where precise positioning of substituents is required to optimize interactions with biological targets.
Quantitative Comparison of Conformational Energy Barriers
The conformational flexibility of a molecule can be quantified by the activation energy (ΔG‡) required for conformational changes, such as ring inversion. For cyclohexane, this value is well-established experimentally. However, for 2,2-Dimethylbicyclo[2.2.2]octane, its inherent rigidity means that it does not undergo a comparable ring-flipping process. Instead, its conformational dynamics are limited to torsional (twisting) motions of the bicyclic framework, which have a significantly lower amplitude and a very low energy barrier.
Compound
Conformational Process
Activation Energy (ΔG‡)
Method
Cyclohexane
Chair-to-Chair Interconversion
~10-11 kcal/mol
Dynamic NMR Spectroscopy
2,2-Dimethylbicyclo[2.2.2]octane
Twisting of the bicyclic framework
Not experimentally determined for the substituted compound; qualitatively understood to be highly rigid. Computational studies on the parent bicyclo[2.2.2]octane suggest a very low barrier for a small-amplitude twisting motion (~0.1 kcal/mol).
Computational Modeling
Experimental Protocols
The primary experimental technique for determining the energy barriers of conformational exchange is Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy .
Protocol for Determining the Chair-to-Chair Interconversion Barrier of Cyclohexane
1. Sample Preparation:
A dilute solution of cyclohexane (or a deuterated analogue like cyclohexane-d11 (B72476) to simplify the spectrum) is prepared in a suitable low-freezing solvent (e.g., carbon disulfide or a deuterated solvent like dichlorofluoromethane).
2. NMR Data Acquisition:
A series of ¹H or ¹³C NMR spectra are recorded over a range of temperatures, starting from room temperature and gradually decreasing to a temperature where the conformational exchange is slow on the NMR timescale (typically below -60 °C).
At room temperature, rapid chair-chair interconversion leads to a single, time-averaged signal for the axial and equatorial protons.
As the temperature is lowered, the rate of interconversion decreases, causing the NMR signals to broaden.
At the coalescence temperature (Tc), the individual signals for the axial and equatorial protons merge into a single broad peak.
Below the coalescence temperature, two distinct sets of signals for the axial and equatorial protons become resolved.
3. Data Analysis:
The rate constant (k) for the conformational exchange at the coalescence temperature can be calculated using the following equation:
k = (π * Δν) / √2
where Δν is the chemical shift difference between the axial and equatorial protons (in Hz) at a temperature well below coalescence.
To obtain more accurate thermodynamic parameters, a full line-shape analysis is performed. The experimental spectra at various temperatures are simulated using the Bloch equations modified for chemical exchange. The rate constants (k) are varied until the simulated spectra match the experimental spectra.
The activation free energy (ΔG‡) at a given temperature (T) is then calculated using the Eyring equation:
ΔG‡ = -RT * ln(k * h / (kB * T))
where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
A plot of ln(k/T) versus 1/T (an Eyring plot) can be constructed from the rate constants obtained at different temperatures. The slope and intercept of this plot can be used to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the process.
The following diagram illustrates the workflow for determining the conformational energy barrier using dynamic NMR.
Validation
A Spectroscopic Showdown: Unraveling the Isomers of 2,2-Dimethylbicyclo[2.2.2]octane
A comprehensive spectroscopic comparison of 2,2-Dimethylbicyclo[2.2.2]octane and its structural isomers reveals distinct fingerprints for each molecule, providing researchers and drug development professionals with criti...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive spectroscopic comparison of 2,2-Dimethylbicyclo[2.2.2]octane and its structural isomers reveals distinct fingerprints for each molecule, providing researchers and drug development professionals with critical data for identification and characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these rigid bicyclic alkanes, offering a clear differentiation based on their unique structural arrangements.
The bicyclo[2.2.2]octane framework is a key structural motif in many biologically active molecules and natural products. The introduction of methyl groups creates a variety of isomers, each with subtle yet significant differences in their physical and chemical properties. Spectroscopic analysis is paramount in distinguishing these isomers, and this guide provides a comparative overview of the data for 2,2-dimethylbicyclo[2.2.2]octane and its key isomers: cis- and trans-2,3-dimethylbicyclo[2.2.2]octane, and exo,exo-2,6-dimethylbicyclo[2.2.2]octane.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide a clear distinction between the isomers due to the sensitivity of carbon chemical shifts to the local electronic environment and stereochemistry. The symmetry of each molecule plays a crucial role in the number of distinct signals observed.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Dimethylbicyclo[2.2.2]octane Isomers
Carbon Position
2,2-Dimethyl
trans-2,3-Dimethyl
cis-2,3-Dimethyl
exo,exo-2,6-Dimethyl
C1, C4
35.1, 26.5
31.5
31.8
-
C2, C3
30.6, 42.7
40.1
33.3
-
C5, C6
25.1, 23.4
27.5, 20.2
20.3, 27.4
-
C7, C8
23.4, 25.1
20.2, 27.5
27.4, 20.3
-
Methyl
30.9
19.2
15.2
-
Note: Data extracted from Stothers, J. B., & Tan, C. T. (1976). ¹³C nuclear magnetic resonance studies. 58. ¹³C spectra of a variety of bicyclo[2.2.2]octane derivatives. Canadian Journal of Chemistry, 54(6), 917-925.[1] The specific assignments for exo,exo-2,6-dimethylbicyclo[2.2.2]octane were not fully detailed in the provided snippets.
Other Spectroscopic Techniques
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectra of these isomers are complex due to extensive spin-spin coupling between the bridgehead and methylene (B1212753) protons. However, the chemical shifts and multiplicities of the methyl signals, as well as the bridgehead protons, are expected to be diagnostic. For instance, the two methyl groups in 2,2-dimethylbicyclo[2.2.2]octane would appear as singlets, while those in the 2,3- and 2,6-isomers would be doublets.
Infrared (IR) Spectroscopy: The IR spectra of these saturated hydrocarbons are dominated by C-H stretching and bending vibrations. The key absorption bands are expected in the 2850-3000 cm⁻¹ region (C-H stretch) and around 1450 cm⁻¹ (CH₂ bending) and 1375 cm⁻¹ (CH₃ bending). While the overall spectra may be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Mass Spectrometry (MS): The electron ionization (EI) mass spectra of these isomers are expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation patterns will be influenced by the position of the methyl groups, leading to characteristic fragment ions. For example, the loss of a methyl group (M-15) or an ethyl group (M-29) is a common fragmentation pathway for such bicyclic systems. The relative abundances of these fragment ions can aid in distinguishing the isomers. A GC-MS analysis of trans-2,3-dimethylbicyclo[2.2.2]octane has been reported.[2]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets for each unique carbon atom.
Infrared (IR) Spectroscopy:
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where the isomers are separated based on their boiling points and interactions with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
Structural Relationships and Analysis Workflow
The structural differences between the isomers dictate their spectroscopic properties. The following diagrams illustrate these relationships and a typical workflow for their analysis.
The Inert Scaffold with Potent Potential: A Comparative Guide to the Biological Activity of 2,2-Dimethylbicyclo[2.2.2]octane Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer precise three-dimensional positioning of functional groups is paramount. The rigid bicyclo[2.2.2]octane...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer precise three-dimensional positioning of functional groups is paramount. The rigid bicyclo[2.2.2]octane framework has emerged as a compelling candidate, with its derivatives demonstrating a remarkable breadth of biological activities. While the parent compound, 2,2-Dimethylbicyclo[2.2.2]octane, is generally considered biologically inert, serving primarily as a rigid, non-planar scaffold, the addition of specific functionalities transforms this inactive core into a powerhouse of therapeutic potential. This guide provides a comparative analysis of the diverse biological activities exhibited by various 2,2-Dimethylbicyclo[2.2.2]octane derivatives, supported by experimental data.
The strategic advantage of the bicyclo[2.2.2]octane core lies in its conformational rigidity, which allows for the precise spatial orientation of substituents. This can lead to enhanced binding affinity and selectivity for a wide array of biological targets. Consequently, derivatives of this scaffold have been explored in numerous therapeutic areas, including oncology, virology, and inflammatory diseases. This guide will delve into the specific biological activities of these derivatives, presenting quantitative data to facilitate a clear comparison of their potency.
Comparative Analysis of Biological Activities
The functionalization of the 2,2-Dimethylbicyclo[2.2.2]octane scaffold has yielded derivatives with significant inhibitory activities against various biological targets. The following tables summarize the quantitative data for several classes of these derivatives.
Anti-Cancer Activity
Derivatives of the related 1,4-diazabicyclo[2.2.2]octane have shown notable cytotoxicity against various cancer cell lines.
Compound Class
Target Cell Line
IC50 (µM)
Reference
Metallocomplexes of 1-cetyl-4-aza-1-azoniabicyclo[2.2.2]octane
Fungal indole (B1671886) alkaloids incorporating a bicyclo[2.2.2]diazaoctane core have also demonstrated significant anticancer properties.[2]
Antiviral Activity: SARS-CoV-2 Main Protease (3CLpro) Inhibition
Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral life cycle.[3]
Bicyclic derivatives incorporating the bicyclo[2.2.2]octane system have shown potent and selective inhibition of COX-2, a key enzyme in inflammation.[3]
Detailed methodologies are essential for the validation and replication of scientific findings. The following are representative protocols for key biological assays cited in the literature for bicyclo[2.2.2]octane derivatives.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This in vitro assay is commonly used to screen for inhibitors of the SARS-CoV-2 main protease.
Reagents and Preparation:
Recombinant SARS-CoV-2 3CLpro enzyme.
A fluorogenic substrate peptide that is cleaved by the protease, resulting in a fluorescence signal.
Assay buffer (e.g., Tris-HCl, pH 7.3).
Test compounds (bicyclo[2.2.2]octene derivatives) dissolved in DMSO.
Assay Procedure:
The 3CLpro enzyme is pre-incubated with various concentrations of the test compounds in a microplate.
The FRET substrate is added to initiate the enzymatic reaction.
Fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant measure of COX inhibition.
Blood Collection and Treatment:
Fresh venous blood is collected from healthy volunteers.
Aliquots of heparinized blood are incubated with the test compounds or a vehicle control.
Assay Procedure:
To measure COX-1 activity, the blood is allowed to clot, and the serum concentration of thromboxane (B8750289) B2 (TXB2) is measured by ELISA.
To measure COX-2 activity, lipopolysaccharide (LPS) is added to another set of blood aliquots to induce COX-2 expression. After a 24-hour incubation, the plasma concentration of prostaglandin (B15479496) E2 (PGE2) is measured by ELISA.
The IC50 values for the inhibition of COX-1 and COX-2 are then determined.[3]
Visualizing the Research Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of bicyclo[2.2.2]octane derivatives.
Caption: General workflow for the development of bioactive bicyclo[2.2.2]octane derivatives.
A Comparative Analysis of Theoretical and Experimental Bond Lengths in the Bicyclo[2.2.2]octane Framework
A notable scarcity of specific structural data for 2,2-Dimethylbicyclo[2.2.2]octane in publicly available scientific literature necessitates a comparative analysis of its parent compound, bicyclo[2.2.2]octane. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
A notable scarcity of specific structural data for 2,2-Dimethylbicyclo[2.2.2]octane in publicly available scientific literature necessitates a comparative analysis of its parent compound, bicyclo[2.2.2]octane. This guide presents a detailed comparison of experimentally determined and theoretically calculated bond lengths for the bicyclo[2.2.2]octane skeleton, providing valuable insights for researchers, scientists, and drug development professionals working with this important structural motif.
The bicyclo[2.2.2]octane cage is a rigid and sterically defined scaffold that serves as a fundamental building block in medicinal chemistry and materials science. Its well-defined three-dimensional structure allows for the precise positioning of functional groups, making it an attractive component in the design of novel therapeutics and advanced materials. An accurate understanding of its molecular geometry, particularly its bond lengths, is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new molecules.
This guide summarizes the available experimental data from gas-phase electron diffraction studies and compares it with theoretical values obtained from Density Functional Theory (DFT) calculations for the parent bicyclo[2.2.2]octane.
Comparison of Bond Lengths
The following table provides a summary of the experimental and theoretical bond lengths for bicyclo[2.2.2]octane.
Bond
Experimental (Gas-Phase Electron Diffraction) / Å
Theoretical (DFT) / Å
C1–C2
1.54 (assumed)
1.548
C2–C3
1.54 (assumed)
1.548
C-C (avg)
1.542 ± 0.002
-
C-H (avg)
1.107 ± 0.003
1.09 (approx.)
Methodologies
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. The experimental procedure involves the following key steps:
Sample Introduction: A gaseous sample of bicyclo[2.2.2]octane is introduced into a high-vacuum chamber.
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas-phase molecules.
Scattering: The electrons are scattered by the electrostatic potential of the atoms within the molecules. The scattering pattern is dependent on the interatomic distances.
Detection: The scattered electrons are detected by a photographic plate or a charge-coupled device (CCD) detector, producing a diffraction pattern of concentric rings.
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. By applying a theoretical model of the molecule's geometry and refining the structural parameters (bond lengths, bond angles, and dihedral angles), a best fit to the experimental data is obtained. This analysis yields the equilibrium geometry of the molecule in the gas phase.
Theoretical Protocol: Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. The typical workflow for calculating molecular geometries using DFT is as follows:
Initial Structure: An initial three-dimensional structure of the bicyclo[2.2.2]octane molecule is generated.
Method and Basis Set Selection: A specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. The choice of functional and basis set affects the accuracy and computational cost of the calculation.
Geometry Optimization: The energy of the molecule is calculated and minimized with respect to the positions of its atoms. This iterative process adjusts the bond lengths and angles until the lowest energy conformation (the optimized geometry) is found.
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.
Data Extraction: The bond lengths and other geometric parameters are extracted from the final optimized structure.
Visualizing the Comparison
The following diagrams illustrate the workflow for comparing theoretical and experimental bond lengths and the logical relationship between the different bond types in the bicyclo[2.2.2]octane molecule.
Caption: Workflow for comparing experimental and theoretical bond lengths.
Caption: Bond types within the bicyclo[2.2.2]octane framework.
Comparative
Comparative Analysis of 2,2-Dimethylbicyclo[2.2.2]octane: A Cross-Reference of Analytical Data
For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characteristics of molecular scaffolds is paramount. This guide provides a comparative analysis of 2,2-Dimeth...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characteristics of molecular scaffolds is paramount. This guide provides a comparative analysis of 2,2-Dimethylbicyclo[2.2.2]octane, cross-referencing its spectral data with that of the parent bicyclo[2.2.2]octane and the isomeric 2,3-dimethylbicyclo[2.2.2]octane. The data presented is essential for the unambiguous identification and characterization of this compound in complex chemical environments.
The rigid bicyclo[2.2.2]octane framework is a key structural motif in medicinal chemistry and materials science. The substitution of two methyl groups at the C2 position in 2,2-Dimethylbicyclo[2.2.2]octane introduces specific steric and electronic effects that significantly influence its physical and spectral properties. This guide summarizes the key analytical data for this compound and its close analogs, providing a valuable resource for researchers.
Spectroscopic Data Comparison
The following tables provide a summary of the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for 2,2-Dimethylbicyclo[2.2.2]octane and its comparators.
Note: Specific assignments for all carbons of 2,2-Dimethylbicyclo[2.2.2]octane are based on spectral interpretation and comparison with related compounds.
Detailed experimental procedures for the acquisition of the cited analytical data are crucial for reproducibility and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton and ¹³C NMR spectra were typically acquired on Varian T-60, HA-100, or XL-100-15 instruments.[5] The latter was operated in the Fourier transform mode with proton noise decoupling for ¹³C spectra.[5] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[5] For ¹³C NMR, off-resonance decoupling was used to differentiate between carbon types.[5]
Mass Spectrometry (MS):
Mass spectra for bicyclo[2.2.2]octane were obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2] The data for 2,3-Dimethylbicyclo[2.2.2]octane was also sourced from the NIST Mass Spectrometry Data Center.[3]
Infrared (IR) Spectroscopy:
The IR spectrum for bicyclo[2.2.2]octane was obtained from the NIST/EPA Gas-Phase Infrared Database.[4]
Synthesis of 2,2-Dimethylbicyclo[2.2.2]octane:
A general method for the synthesis of methyl-substituted bicyclo[2.2.2]octanes involves the Wolff-Kishner reduction of the corresponding ketone.[5] For example, 6,6-dimethylbicyclo[2.2.2]oct-2-en-5-one can be reduced and subsequently hydrogenated to yield a dimethylbicyclo[2.2.2]octane.[5]
Logical Workflow for Analytical Comparison
The following diagram illustrates the logical workflow for the cross-referencing of analytical data for 2,2-Dimethylbicyclo[2.2.2]octane.
Analytical data comparison workflow.
This guide highlights the available analytical data for 2,2-Dimethylbicyclo[2.2.2]octane and underscores the need for further experimental work to fully characterize this compound, particularly in obtaining its ¹H NMR, mass, and IR spectra. The comparative data provided serves as a valuable baseline for researchers working with this and related bicyclic systems.
Comparative study of substituted bicyclo[2.2.2]octane core effects in drug design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly looking beyond the t...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly looking beyond the traditional flat, aromatic structures that have long dominated drug discovery. The bicyclo[2.2.2]octane (BCO) core, a rigid, three-dimensional, and saturated scaffold, has emerged as a compelling bioisostere for the ubiquitous para-substituted phenyl ring. This guide provides a comparative analysis of the BCO core against the phenyl ring and other bioisosteres, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
Escaping Flatland: The Rationale for Bicyclo[2.2.2]octane
The overreliance on aromatic rings in drug candidates has been associated with several liabilities, including poor aqueous solubility, high lipophilicity, and increased risks of promiscuous binding to off-target proteins like cytochrome P450 enzymes and the hERG channel.[1] Introducing three-dimensionality by replacing flat aromatic rings with saturated scaffolds like BCO can mitigate these issues. This strategy increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher clinical success rates.[1]
The BCO core offers a geometrically similar arrangement to a para-substituted phenyl ring, with the distance between the bridgehead connecting atoms (2.60 Å) being comparable to that of a para-phenyl group (2.82 Å).[1] This structural mimicry allows for the preservation of key pharmacophoric interactions while favorably modulating the molecule's physicochemical properties.
Comparative Analysis of Physicochemical and Biological Properties
The substitution of a phenyl ring with a BCO core can lead to significant improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following tables summarize the comparative data for key physicochemical and biological parameters.
Table 1: Physicochemical Properties of Phenyl vs. Bicyclo[2.2.2]octane and Other Bioisosteres
Property
Phenyl Analogue (Imatinib)
Bicyclo[2.2.2]octane (BCO) Analogue
2-Oxabicyclo[2.2.2]octane Analogue
Bicyclo[1.1.1]pentane (BCP) Analogue
Cubane (CUB) Analogue
Aqueous Solubility (µM)
351
113
389
-
-
Lipophilicity (clogP)
4.5
3.6
2.6
-
-
Lipophilicity (logD)
2.6
2.7
1.8
-
-
Metabolic Stability (CLint in HLM, mg/(min•µL))
28
16
19
-
-
Acidity (pKa of corresponding carboxylic acid)
4.5 (p-toluic acid)
5.6
4.4
-
-
Data compiled from studies on Imatinib analogues.[2][3] HLM: Human Liver Microsomes.
Table 2: Comparative Biological Activity of BCO-Containing Compounds vs. Alternatives
The lipophilic BCO core is thought to enhance binding to the enzyme's hydrophobic pocket.[6]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are representative protocols for the synthesis of BCO cores and key in vitro assays.
Synthesis of Bicyclo[2.2.2]octene Core via Diels-Alder Reaction
This protocol describes a general procedure for the synthesis of a bicyclo[2.2.2]octene scaffold, a common precursor to BCO derivatives.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted 2H-pyran-2-one (1.0 equivalent) and maleic anhydride (1.1 equivalents).
Solvent Addition: Add anhydrous toluene or xylene to dissolve the reactants.
Reaction: Heat the mixture to reflux. The reaction typically proceeds via a [4+2] cycloaddition followed by the elimination of carbon dioxide.[6]
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Aqueous Solubility Assay (Kinetic Method)
This assay provides a rapid assessment of a compound's solubility for early-stage drug discovery.
96-well microplate (UV-transparent or filter plate)
Plate shaker
Plate reader (UV-Vis spectrophotometer or nephelometer)
Procedure:
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.
Serial Dilutions: Add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
Incubation: Cover the plate and shake for 1.5-2 hours at room temperature to allow for equilibration.
Precipitation Detection:
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
UV-Vis Spectroscopy with Filtration: Filter the solutions using a 96-well filter plate. Measure the UV absorbance of the filtrate in a UV-transparent plate. Determine the concentration of the dissolved compound using a pre-established calibration curve. The highest concentration that remains in solution is the kinetic solubility.[7]
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.
Incubation Mixture Preparation: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37°C.
Reaction Initiation: Add the test compound (final concentration typically 1 µM) to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8][9][10][11][12]
Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding cold acetonitrile with an internal standard.[10]
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[8]
Visualizing Pathways and Workflows
Drug Design and Evaluation Workflow
The following diagram illustrates a typical workflow for the design and evaluation of drug candidates incorporating a bicyclo[2.2.2]octane core.
Personal protective equipment for handling 2,2-Dimethylbicyclo[2.2.2]octane
Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethylbicyclo[2.2.2]octane was not located. The following guidance is based on the chemical properties of structurally similar bicyclic compounds and general best...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethylbicyclo[2.2.2]octane was not located. The following guidance is based on the chemical properties of structurally similar bicyclic compounds and general best practices for handling flammable, solid organic compounds. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2,2-Dimethylbicyclo[2.2.2]octane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Assessment and Chemical Properties
Physicochemical Data for 2,2-Dimethylbicyclo[2.2.2]octane:
Property
Value
Chemical Formula
C₁₀H₁₈
Molecular Weight
138.25 g/mol
CAS Number
60034-15-3
Physical Form
Assumed to be a solid at room temperature
Potential Hazards of Structurally Similar Compounds:
Hazard Class
Description
Flammable Solid
May ignite from friction, heat, sparks, or flame.[1][2]
A comprehensive PPE strategy is crucial to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling 2,2-Dimethylbicyclo[2.2.2]octane.
To protect against flammable solid hazards and chemical splashes.
Respiratory
Use in a well-ventilated area or chemical fume hood.[5][6]
To avoid inhalation of dust particles.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Experimental Workflow:
Caption: Workflow for handling 2,2-Dimethylbicyclo[2.2.2]octane.
Protocol Steps:
Preparation:
Ensure a certified chemical fume hood is operational.
Gather all necessary PPE and handling equipment (e.g., spatulas, weigh boats).
Have a Class D fire extinguisher or dry sand readily available for flammable solid fires.
Set up a designated waste container for flammable solid waste.[5]
Handling and Weighing:
Conduct all manipulations of 2,2-Dimethylbicyclo[2.2.2]octane within a chemical fume hood to minimize inhalation exposure.[6]
Ground all equipment to prevent static discharge, which could be an ignition source.
Carefully transfer the required amount of the solid from its storage container to a tared weigh boat. Avoid generating dust.
Reaction Setup:
Add the compound to the reaction vessel within the fume hood.
If heating is required, use a heating mantle or water bath as opposed to an open flame.[5]
Keep the reaction setup away from incompatible materials.
Decontamination:
Thoroughly clean all glassware and equipment that came into contact with the compound using an appropriate solvent.
Wipe down the surfaces of the fume hood after completion of work.
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of 2,2-Dimethylbicyclo[2.2.2]octane and contaminated materials is critical to prevent environmental contamination and ensure safety.
Disposal Workflow:
Caption: Disposal workflow for 2,2-Dimethylbicyclo[2.2.2]octane waste.
Disposal Protocol:
Segregation:
Do not dispose of 2,2-Dimethylbicyclo[2.2.2]octane down the drain.[5]
Collect all waste, including unused product and contaminated materials (e.g., gloves, weigh boats), in a designated, properly labeled hazardous waste container.[7]
Labeling and Storage:
Clearly label the waste container as "Flammable Solid Waste" and list the chemical contents.[7]
Store the sealed waste container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[8]
Final Disposal:
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[7][8][9] Follow all local, state, and federal regulations for hazardous waste disposal.[6][9]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling 2,2-Dimethylbicyclo[2.2.2]octane and ensure a safe laboratory environment.